Product packaging for 3-Benzyl-1H-indazole(Cat. No.:CAS No. 4498-74-2)

3-Benzyl-1H-indazole

Cat. No.: B1305550
CAS No.: 4498-74-2
M. Wt: 208.26 g/mol
InChI Key: XSFVAQRSZSENGO-UHFFFAOYSA-N
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Description

3-Benzyl-1H-indazole is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B1305550 3-Benzyl-1H-indazole CAS No. 4498-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13(12)15-16-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFVAQRSZSENGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C3C=CC=CC3=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389716
Record name 3-Benzyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4498-74-2
Record name 3-Benzyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyl-1H-indazole: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzyl-1H-indazole, a heterocyclic aromatic compound, belongs to the indazole class of molecules which are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound (CAS RN: 4498-74-2). Due to the limited availability of specific experimental data for this particular isomer, this guide also draws upon general knowledge of the indazole scaffold and provides comparative data for the more extensively studied isomer, 1-Benzyl-1H-indazol-3-ol. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by summarizing the current state of knowledge and highlighting areas for future investigation.

Chemical Structure and Identification

This compound is characterized by an indazole core with a benzyl group substituted at the 3-position. The indazole ring is a bicyclic system composed of a fused benzene and pyrazole ring.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 3-(phenylmethyl)-1H-indazole
CAS Number 4498-74-2[1]
Molecular Formula C₁₄H₁₂N₂[2]
Molecular Weight 208.26 g/mol [2]
InChI Key XSFVAQRSZSENGO-UHFFFAOYSA-N[2]
SMILES c1ccc(cc1)Cc1c2ccccc2[nH]n1

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature. However, based on its structure and information from chemical suppliers, some general properties can be inferred. For comparative purposes, the well-documented properties of the isomer 1-Benzyl-1H-indazol-3-ol are also presented.

Table 2: Physicochemical Properties

PropertyThis compound1-Benzyl-1H-indazol-3-ol
Appearance White to Light gray to Light orange powder to crystalBeige powder[3]
Melting Point Not available164-166 °C[3]
Boiling Point Not available432.3 °C at 760 mmHg[3]
Solubility Moderately soluble in organic solvents[2]Slightly soluble in Acetonitrile, DMSO, and Methanol[3]
pKa Not available11.86 ± 0.20 (Predicted)[3]

Synthesis and Experimental Protocols

A general workflow for the synthesis of 3-substituted indazoles is depicted below.

G cluster_start Starting Materials Ortho-functionalized\nBenzene Derivative Ortho-functionalized Benzene Derivative Reaction Reaction Ortho-functionalized\nBenzene Derivative->Reaction Benzylating Agent Benzylating Agent Benzylating Agent->Reaction Intermediate Intermediate Reaction->Intermediate Cyclization Cyclization Intermediate->Cyclization Purification Purification Cyclization->Purification This compound This compound Purification->this compound G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->RAF This compound->MEK

References

Spectroscopic and Analytical Profile of 3-Benzyl-1H-indazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Molecular Structure and Properties

  • Molecular Formula: C₁₄H₁₂N₂

  • Molecular Weight: 208.26 g/mol

  • Structure:

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-Benzyl-1H-indazole. These predictions are derived from the known spectral characteristics of the indazole core and the benzyl substituent, with reference to similar molecules.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 11.0br s1HN-H (indazole)
~7.7 - 7.8d1HH-4 (indazole)
~7.3 - 7.5m2HH-5, H-7 (indazole)
~7.1 - 7.3m5HPhenyl ring (benzyl)
~7.0 - 7.1t1HH-6 (indazole)
~4.2 - 4.3s2H-CH₂- (benzyl)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~145.0C-3 (indazole)
~141.0C-7a (indazole)
~139.0Quaternary C (benzyl)
~129.0 - 126.0Phenyl CHs (benzyl)
~128.0C-5 (indazole)
~122.0C-4 (indazole)
~121.0C-6 (indazole)
~120.0C-3a (indazole)
~110.0C-7 (indazole)
~35.0-CH₂- (benzyl)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2920 - 2850MediumAliphatic C-H stretch (-CH₂-)
~1620 - 1600MediumC=C aromatic ring stretch
~1500 - 1450StrongC=N, C=C aromatic ring stretch
~750 - 730StrongC-H out-of-plane bend (ortho-disubstituted)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative AbundanceAssignment
208High[M]⁺ (Molecular Ion)
207Medium[M-H]⁺
117Medium[Indazole-CH₂]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following sections detail generalized procedures for the synthesis and spectroscopic analysis of 3-substituted indazoles.

Synthesis of 3-Substituted Indazoles

A common method for the synthesis of 3-substituted indazoles involves the reaction of arynes with N-tosylhydrazones.[1]

  • Generation of the Diazo Compound: The N-tosylhydrazone precursor is treated with a base (e.g., sodium hydride) in an appropriate solvent (e.g., anhydrous THF) to generate the corresponding diazo compound in situ.

  • Generation of the Aryne: The aryne intermediate is typically generated from a suitable precursor, such as 2-(trimethylsilyl)aryl triflate, upon treatment with a fluoride source (e.g., CsF).

  • Cycloaddition Reaction: The in situ generated diazo compound undergoes a [3+2] cycloaddition reaction with the aryne to form the 1H-indazole ring system.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [2][3][4][5][6]

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced.

Infrared (IR) Spectroscopy [7][8]

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. This powder is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS) [9][10][11][12]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct insertion probe. For less volatile compounds, techniques like electrospray ionization (ESI) can be used.

  • Ionization: In electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a target compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Precursors reaction Chemical Reaction start->reaction workup Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification sample_prep Sample Preparation purification->sample_prep nmr NMR (1H, 13C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation final_report final_report structure_elucidation->final_report Final Report

Caption: General workflow for synthesis and spectroscopic characterization.

References

Unraveling the Enigma: A Speculative Mechanistic Guide to 3-Benzyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] 3-Benzyl-1H-indazole, a specific analogue within this class, presents a compelling case for investigation due to its structural features that suggest potential interactions with various biological targets.[1] While direct and extensive research on the precise mechanism of action for this compound is not robustly documented in publicly available literature, this whitepaper aims to provide a speculative yet scientifically grounded overview of its potential pharmacological activities. By extrapolating from the known mechanisms of related indazole-containing compounds, we will explore hypothetical signaling pathways, suggest detailed experimental protocols for their validation, and present quantitative data from analogous compounds to guide future research.

Introduction: The Prominence of the Indazole Moiety

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological profile.[2] Derivatives of this scaffold have been reported to possess anti-inflammatory, anticancer, antimicrobial, and neurological activities.[3][4] The therapeutic potential of indazoles stems from their ability to act as enzyme inhibitors and receptor antagonists.[4] Notably, several FDA-approved drugs incorporate the indazole structure, underscoring its clinical relevance.[5] this compound, with its benzyl group at the 3-position, possesses a lipophilic character that may facilitate its interaction with hydrophobic pockets within protein targets.[1]

Speculative Mechanisms of Action

Based on the activities of structurally related indazole derivatives, we can speculate on several potential mechanisms of action for this compound. These hypotheses provide a framework for future experimental investigation.

Inhibition of Protein Kinases

A predominant mechanism of action for many indazole derivatives is the inhibition of protein kinases.[3] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.

Hypothesized Signaling Pathway:

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Activates PI3K PI3K Growth_Factor_Receptor->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Transcription_Factors Activates 3_Benzyl_1H_indazole This compound 3_Benzyl_1H_indazole->RAF Inhibits (speculated) 3_Benzyl_1H_indazole->AKT Inhibits (speculated) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Speculated inhibition of MAPK/ERK and PI3K/AKT signaling pathways.

Modulation of Apoptotic Pathways

Several indazole derivatives have been shown to induce apoptosis in cancer cells.[5] This is often achieved through the modulation of key proteins in the apoptotic cascade, such as the Bcl-2 family proteins and caspases.

Hypothesized Apoptotic Pathway Induction:

apoptosis_pathway 3_Benzyl_1H_indazole This compound Bcl2 Bcl-2 (Anti-apoptotic) 3_Benzyl_1H_indazole->Bcl2 Downregulates (speculated) Bax Bax (Pro-apoptotic) 3_Benzyl_1H_indazole->Bax Upregulates (speculated) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes kinase_assay_workflow Start Start Prepare_Kinase Prepare purified kinase (e.g., RAF, AKT) Start->Prepare_Kinase Prepare_Substrate Prepare kinase-specific substrate and ATP Prepare_Kinase->Prepare_Substrate Incubate Incubate kinase, substrate, ATP, and this compound Prepare_Substrate->Incubate Detect_Phosphorylation Detect substrate phosphorylation (e.g., ELISA, Western Blot) Incubate->Detect_Phosphorylation Calculate_IC50 Calculate IC50 value Detect_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End cell_based_assay_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay Seed_Cells_Viability Seed cancer cells Treat_Viability Treat with this compound Seed_Cells_Viability->Treat_Viability Incubate_Viability Incubate for 24-72h Treat_Viability->Incubate_Viability Add_MTT Add MTT reagent Incubate_Viability->Add_MTT Measure_Absorbance Measure absorbance Add_MTT->Measure_Absorbance Seed_Cells_Apoptosis Seed cancer cells Treat_Apoptosis Treat with this compound Seed_Cells_Apoptosis->Treat_Apoptosis Incubate_Apoptosis Incubate for 24-48h Treat_Apoptosis->Incubate_Apoptosis Stain_AnnexinV Stain with Annexin V/PI Incubate_Apoptosis->Stain_AnnexinV Analyze_FACS Analyze by Flow Cytometry Stain_AnnexinV->Analyze_FACS

References

The 3-Benzyl-1H-Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core is a versatile and privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, the 3-benzyl-1H-indazole moiety has garnered significant attention for its potent and diverse biological activities. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, key biological targets, structure-activity relationships (SAR), and its emerging role in the development of targeted therapeutics, particularly in oncology.

Synthesis of the this compound Core

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of arynes with N-tosylhydrazones. This reaction proceeds via a dipolar cycloaddition of an in situ generated diazo compound with the aryne.[1] Another versatile approach is the palladium-catalyzed cross-coupling of 2-bromobenzaldehydes with benzophenone hydrazone, followed by cyclization.

A representative synthetic protocol for a derivative, N-benzyl-1H-indazole-3-carboxamide, is detailed below.

Experimental Protocol: Synthesis of N-benzyl-1H-indazole-3-carboxamide

Materials:

  • 1H-Indazole-3-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

  • Benzylamine

  • Sodium bicarbonate (NaHCO3)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Methanol (MeOH)

  • Chloroform (CHCl3)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add benzylamine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 10% NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a step gradient of 0-5% methanol in chloroform to afford the pure N-benzyl-1H-indazole-3-carboxamide.[2]

Caption: Synthetic workflow for N-benzyl-1H-indazole-3-carboxamide.

Biological Activities and Key Molecular Targets

The this compound scaffold has been predominantly explored for its potent anticancer activity, primarily through the inhibition of various protein kinases that are crucial for tumor growth and survival.

Kinase Inhibition

Derivatives of this compound have demonstrated significant inhibitory activity against several key kinases implicated in cancer, including Fibroblast Growth Factor Receptors (FGFRs), Pim kinases, and p21-activated kinase 1 (PAK1).

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Aberrant FGFR signaling is a known driver in various cancers. Several 3-substituted-1H-indazole derivatives have been identified as potent FGFR inhibitors. For instance, a series of 1H-indazole-based derivatives were designed and synthesized, with some compounds exhibiting excellent FGFR1 inhibitory activity in the low nanomolar range.[3][4][5]

Pim Kinase Inhibition:

The Pim family of serine/threonine kinases is another attractive target in oncology. 3-(Pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors.[6] Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds.

p21-activated kinase 1 (PAK1) Inhibition:

PAK1 is implicated in tumor progression, making it a valuable target for anticancer drug development. 1H-Indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, with the representative compound 30l showing an IC50 of 9.8 nM.[7] These compounds have been shown to suppress tumor cell migration and invasion.[7]

Quantitative Data on Kinase Inhibition by 3-Substituted Indazole Derivatives:

Compound ClassTarget KinaseIC50 (nM)Reference
1H-Indazole DerivativesFGFR13.3 - 15.0[3]
1H-Indazole-3-carboxamidesPAK19.8[7]
3-(Pyrazin-2-yl)-1H-indazolesPim-1Potent (specific values not provided)[6]
3-Ethynyl-1H-indazolesPI3Kα361[8]
3-Aryl-indazolesTrkPotent (specific values not provided)[9]
Modulation of the p53/MDM2 Pathway

Recent studies have indicated that some 1H-indazole-3-amine derivatives can exert their anticancer effects by modulating the p53/MDM2 signaling pathway.[1][10] The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by MDM2. Inhibition of the p53-MDM2 interaction can lead to the stabilization and activation of p53, resulting in tumor cell apoptosis. Certain indazole derivatives have been shown to induce apoptosis and affect the cell cycle, potentially by inhibiting Bcl2 family members and interfering with the p53/MDM2 pathway.[1][10]

Caption: The p53/MDM2 signaling pathway and potential modulation by this compound derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound derivatives against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1, PAK1)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • This compound test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the this compound derivatives in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, A549)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • This compound test compounds

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives (dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.[1]

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile core for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity against a range of important biological targets, particularly protein kinases implicated in cancer. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing co-crystal structures of this compound derivatives with their target proteins to guide the design of next-generation inhibitors with improved potency and selectivity.

  • Exploration of New Biological Targets: Expanding the therapeutic applications of this scaffold by screening against a wider range of biological targets beyond kinases.

  • Optimization of ADME Properties: Enhancing the drug-like properties of lead compounds to improve their bioavailability, metabolic stability, and overall in vivo efficacy.

References

The Indazole Scaffold: A Privileged Core in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents targeting a wide range of diseases, most notably cancer. This technical guide provides a comprehensive review of the therapeutic potential of key indazole-containing compounds, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

I. Indazole-Based Kinase Inhibitors in Oncology

A significant number of indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.

A. Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is an oral angiogenesis inhibitor that targets multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][2][3] By inhibiting these receptors, pazopanib effectively blocks tumor angiogenesis and proliferation.[1][3]

Quantitative Data: In Vitro Inhibitory Activity of Pazopanib

TargetIC50 (nM)
VEGFR-110
VEGFR-230
VEGFR-347
PDGFR-α84
PDGFR-β100
c-Kit74

Data compiled from multiple sources.

Signaling Pathway

Pazopanib's primary mechanism involves the inhibition of VEGFR signaling. Binding of VEGF to its receptor triggers dimerization and autophosphorylation of the intracellular kinase domains, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote endothelial cell proliferation, migration, and survival.[2] Pazopanib competitively binds to the ATP-binding pocket of the VEGFR kinase domain, preventing its phosphorylation and subsequent signal transduction.[3]

Pazopanib_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR Extracellular Domain Transmembrane Domain Kinase Domain VEGF->VEGFR:f0 Binds RAS RAS VEGFR:f2->RAS PI3K PI3K VEGFR:f2->PI3K Activates Pazopanib Pazopanib Pazopanib->VEGFR:f2 Inhibits (ATP Competition) ATP ATP ATP->VEGFR:f2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Pazopanib inhibits VEGFR signaling by blocking ATP binding.

Experimental Protocol: VEGFR-2 Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., Pazopanib)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add a solution containing the VEGFR-2 enzyme and biotinylated substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding ATP solution in assay buffer. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

  • Incubate the plate for a further period (e.g., 60 minutes) to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[4]

B. Axitinib: A Potent and Selective VEGFR Inhibitor

Axitinib is another potent, second-generation inhibitor of VEGFRs 1, 2, and 3.[4] It is used in the treatment of advanced renal cell carcinoma.[5]

Quantitative Data: In Vitro Inhibitory Activity of Axitinib

TargetIC50 (nM)
VEGFR-10.1
VEGFR-20.2
VEGFR-30.1-0.3
PDGFR-β1.6
c-Kit1.7

Data sourced from multiple studies.[6][7]

Signaling Pathway

Similar to pazopanib, axitinib targets the ATP-binding site of VEGFRs, thereby inhibiting their autophosphorylation and downstream signaling, which is crucial for angiogenesis.[5][6]

Axitinib_VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGF Receptor VEGF->VEGFR Binds Dimerization Receptor Dimerization VEGFR->Dimerization Axitinib Axitinib Autophosphorylation Autophosphorylation Axitinib->Autophosphorylation Inhibits Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) Autophosphorylation->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Axitinib blocks angiogenesis by inhibiting VEGFR autophosphorylation.

Experimental Protocol: Cellular Receptor Kinase Phosphorylation Assay

This protocol describes a method to measure the inhibition of growth factor-stimulated receptor phosphorylation in cells.[8]

Materials:

  • Porcine aorta endothelial (PAE) cells overexpressing the target receptor (e.g., VEGFR-2)

  • Cell culture medium and serum

  • Growth factor (e.g., VEGF)

  • Test compound (e.g., Axitinib)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibody for immunoprecipitation (e.g., anti-VEGFR-2)

  • Antibody for western blotting (e.g., anti-phosphotyrosine and anti-VEGFR-2)

  • Protein A/G agarose beads

  • SDS-PAGE gels and western blotting apparatus

Procedure:

  • Plate PAE cells in multi-well plates and grow to near confluence.

  • Serum-starve the cells for a specified period (e.g., 24 hours).

  • Pre-treat the cells with various concentrations of the test compound or DMSO for a defined time (e.g., 2 hours).

  • Stimulate the cells with the corresponding growth factor (e.g., VEGF) for a short period (e.g., 10 minutes).

  • Lyse the cells and quantify the protein concentration.

  • Immunoprecipitate the target receptor from the cell lysates using a specific antibody and protein A/G agarose beads.

  • Wash the beads and elute the protein.

  • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Probe the membrane with an anti-phosphotyrosine antibody to detect the phosphorylated receptor and then with an antibody against the total receptor as a loading control.

  • Quantify the band intensities to determine the extent of inhibition of receptor phosphorylation at different compound concentrations and calculate the IC50.[8]

C. Entrectinib: A CNS-Active Inhibitor of TRK, ROS1, and ALK

Entrectinib is a potent inhibitor of the tyrosine kinases TRKA/B/C, ROS1, and ALK, which are oncogenic drivers in various cancers.[9][10] A key feature of entrectinib is its ability to cross the blood-brain barrier, making it effective against primary and metastatic brain tumors.[9]

Quantitative Data: In Vitro Inhibitory Activity of Entrectinib

TargetIC50 (nM)
TrkA1
TrkB3
TrkC5
ROS17
ALK12

Data sourced from multiple preclinical studies.[9][11][12][13]

Signaling Pathway

Entrectinib targets fusion proteins involving TRK, ROS1, or ALK, which lead to constitutive activation of these kinases and downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, driving cell proliferation and survival.[10]

Entrectinib_Signaling_Pathway cluster_fusions Oncogenic Fusion Proteins cluster_downstream Downstream Signaling TRK_fusion NTRK Fusion MAPK_pathway MAPK Pathway (RAS-RAF-MEK-ERK) TRK_fusion->MAPK_pathway PI3K_pathway PI3K/AKT Pathway TRK_fusion->PI3K_pathway ROS1_fusion ROS1 Fusion ROS1_fusion->MAPK_pathway ROS1_fusion->PI3K_pathway ALK_fusion ALK Fusion ALK_fusion->MAPK_pathway ALK_fusion->PI3K_pathway Entrectinib Entrectinib Entrectinib->TRK_fusion Inhibits Entrectinib->ROS1_fusion Inhibits Entrectinib->ALK_fusion Inhibits Cancer_Hallmarks Cancer Cell Proliferation and Survival MAPK_pathway->Cancer_Hallmarks PI3K_pathway->Cancer_Hallmarks

Entrectinib inhibits oncogenic fusion proteins and their downstream signaling.

II. Indazole-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. Inhibiting PARP in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.

A. Niraparib: A Potent PARP-1/2 Inhibitor

Niraparib is a highly selective and potent inhibitor of PARP-1 and PARP-2, approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[14]

Quantitative Data: In Vitro Inhibitory Activity of Niraparib

TargetIC50 (nM)
PARP-13.8
PARP-22.1
Intracellular PARylation~4

Data compiled from preclinical studies.[14][15]

Mechanism of Action

Niraparib binds to the active site of PARP-1 and PARP-2, preventing the synthesis of poly(ADP-ribose) (PAR) chains and trapping PARP on DNA at sites of single-strand breaks.[16] This trapping of PARP-DNA complexes is cytotoxic, as it stalls replication forks, leading to double-strand breaks that cannot be repaired in cells with homologous recombination deficiency (e.g., BRCA1/2 mutations), ultimately resulting in cell death.[16]

Niraparib_PARP_Inhibition cluster_DNA_damage DNA Damage & Repair SSB Single-Strand Break (SSB) PARP PARP SSB->PARP Recruits BER Base Excision Repair PARP->BER Initiates DSB Double-Strand Break (DSB) PARP->DSB Stalled Replication Fork leads to Cell_Survival Cell Survival BER->Cell_Survival HR Homologous Recombination (HR) DSB->HR Repaired by Apoptosis Apoptosis DSB->Apoptosis Unrepaired in BRCA-deficient cells HR->Cell_Survival Niraparib Niraparib Niraparib->PARP Inhibits & Traps BRCA_deficient BRCA-deficient cell BRCA_deficient->HR Defective

Niraparib induces synthetic lethality in BRCA-deficient cancer cells.

Experimental Protocol: PARP Inhibition Assay (Cell-Based)

This protocol measures the inhibition of intracellular PARP activity.[14]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Hydrogen peroxide (H2O2) or other DNA damaging agent

  • Test compound (e.g., Niraparib)

  • Lysis buffer

  • Anti-PAR antibody

  • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye)

  • Western blotting or ELISA reagents

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound or DMSO for a specified time.

  • Induce DNA damage by treating the cells with H2O2 for a short period.

  • Lyse the cells and quantify the protein concentration.

  • Detect the levels of poly(ADP-ribosyl)ated proteins (PAR) in the cell lysates using either western blotting or an ELISA-based method with an anti-PAR antibody.

  • Quantify the PAR signal for each treatment condition.

  • Plot the percentage of PAR inhibition against the logarithm of the compound concentration to determine the IC50 value.[14][16]

III. Other Notable Indazole-Based Therapeutics

A. Lonidamine: A Metabolic Inhibitor

Lonidamine exerts its anticancer effects by targeting cellular metabolism.[17][18] It inhibits hexokinase, a key enzyme in glycolysis, and also affects mitochondrial respiration.[17][19]

Quantitative Data: In Vitro Inhibitory Activity of Lonidamine

Target/ProcessIC50 / Ki
Mitochondrial Pyruvate Carrier (MPC)Ki ≈ 2.5 µM
Uncoupled Pyruvate OxidationIC50 ≈ 7 µM
Monocarboxylate Transporters (MCTs)K0.5 ≈ 36-40 µM

Data sourced from multiple studies.[18][20]

Mechanism of Action

Lonidamine disrupts cancer cell energy metabolism through multiple mechanisms, including the inhibition of glycolysis via hexokinase, impairment of mitochondrial function by inhibiting the mitochondrial pyruvate carrier and complex II of the electron transport chain, and blocking the efflux of lactic acid by inhibiting monocarboxylate transporters.[18][19][20] This leads to a decrease in ATP production, increased intracellular acidification, and ultimately, cell death.[21]

Lonidamine_Metabolic_Inhibition cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MPC MCT Monocarboxylate Transporter Lactate->MCT Efflux TCA TCA Cycle Pyruvate_mito->TCA ETC Electron Transport Chain (Complex II) TCA->ETC ATP_prod ATP Production ETC->ATP_prod Lonidamine Lonidamine Lonidamine->ETC Inhibits HK Hexokinase Lonidamine->HK Inhibits MPC Mitochondrial Pyruvate Carrier Lonidamine->MPC Inhibits Lonidamine->MCT Inhibits

Lonidamine disrupts multiple points in cancer cell metabolism.

IV. Synthesis of Indazole Scaffolds

The synthesis of the indazole core and its derivatives is a critical aspect of drug discovery and development. Numerous synthetic routes have been developed, often tailored to achieve specific substitution patterns.

Experimental Protocol: General Synthesis of 3-Aminoindazoles

A common method for the synthesis of 3-aminoindazoles involves the cyclization of 2-halobenzonitriles with hydrazine.

Materials:

  • Substituted 2-halobenzonitrile

  • Hydrazine hydrate or a substituted hydrazine

  • A suitable solvent (e.g., ethanol, dioxane)

  • A base (e.g., potassium carbonate) or a catalyst as needed

  • Reaction vessel with a condenser

Procedure:

  • To a solution of the 2-halobenzonitrile in the chosen solvent, add hydrazine hydrate and the base.

  • Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 3-aminoindazole derivative.[22][23][24]

V. Conclusion

The indazole scaffold has proven to be a remarkably versatile platform for the design of novel therapeutics. The compounds highlighted in this guide represent just a fraction of the extensive research into the therapeutic potential of indazole derivatives. Their success in targeting key pathways in cancer and other diseases underscores the importance of this privileged structure in medicinal chemistry. Future research will undoubtedly continue to unlock new applications and more potent and selective indazole-based drugs.

References

In Silico Modeling of 3-Benzyl-1H-indazole Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Benzyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown potential in targeting a range of proteins implicated in various diseases. A notable example is YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole), a potent stimulator of soluble guanylate cyclase (sGC) and an inhibitor of hypoxia-inducible factor-1 (HIF-1).[1][2][3] In silico modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these compounds, predicting their binding modes, and guiding the design of novel and more potent derivatives. This technical guide provides an in-depth overview of the computational approaches used to model the binding sites of this compound and its analogs, complete with detailed methodologies, quantitative data, and visual representations of key workflows and signaling pathways.

Data Presentation: Quantitative Insights into Inhibitor Potency

The following tables summarize the structure-activity relationship data for derivatives of YC-1, a key analog of this compound. This quantitative data is crucial for understanding how modifications to the core structure influence biological activity and for validating in silico models.

Table 1: Structure-Activity Relationship of YC-1 Analogs with Modifications on the 1-N-Substituent [2][3]

CompoundR1 Substituent (Position on Benzyl Ring)IC50 (µM) for sGC Stimulation
26a 2-Fluoro4.9
26b 3-Fluoro10
26c 4-Fluoro19
26d 2,6-Difluoro15
26e 2-Cyano8.7
26f 4-Cyano26
26i 5-Pyrimidinyl3.2

Table 2: Structure-Activity Relationship of YC-1 Analogs with Core Structure Modifications [2]

CompoundHeterocyclic CoreIC50 (µM) for sGC Stimulation
27b Pyrazolopyridinyl pyrimidine1.7
27c Pyrazolopyridine6.9
27d Pyrazolopyridine9.8
27e Pyrazolopyridine20.4
27f (More nitrogen atoms in heterocycle)9.4

Experimental Protocols: Core In Silico Methodologies

A robust and reproducible methodology is fundamental to generating reliable in silico data. This section details the key computational protocols for modeling the binding of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4][5]

Step-by-Step Docking Protocol (using AutoDock Vina as an example):

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, ions, and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges).

    • Save the prepared protein structure in a suitable format (e.g., PDBQT).[4]

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative.

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field.

    • Define rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in a compatible format (e.g., PDBQT).

  • Grid Generation:

    • Define a grid box that encompasses the active site of the target protein. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Simulation:

    • Execute the docking algorithm (e.g., AutoDock Vina) with the prepared protein, ligand, and grid parameters.

    • The software will generate multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).[4]

  • Analysis of Results:

    • Visualize and analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event.[6][7]

General MD Simulation Protocol:

  • System Preparation:

    • Start with the best-ranked docked pose of the this compound derivative in the active site of the target protein.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Further equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) to capture the relevant conformational changes and interactions.

    • Save the trajectory data at regular intervals for subsequent analysis.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify stable intermolecular interactions (e.g., hydrogen bonds) over time.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.[6][8]

Ligand-Based Pharmacophore Model Generation:

  • Training Set Selection:

    • Select a set of structurally diverse and active this compound derivatives with known biological activities.

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the training set.

  • Feature Identification:

    • Identify common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

  • Pharmacophore Hypothesis Generation:

    • Align the conformers of the active molecules and identify the common 3D arrangement of the identified features. This constitutes the pharmacophore hypothesis.

  • Validation:

    • Validate the generated pharmacophore model using a test set of active and inactive compounds to assess its ability to discriminate between them.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving soluble guanylate cyclase (sGC) and the downstream effects of its activation, a pathway modulated by YC-1.[1][3]

sGC_Pathway NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates YC1 YC-1 (this compound analog) YC1->sGC_inactive sensitizes sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation / Smooth Muscle Relaxation PKG->Relaxation Platelet Inhibition of Platelet Aggregation PKG->Platelet

Caption: Signaling pathway of sGC activation by NO and sensitization by YC-1.

Experimental Workflow

The diagram below outlines a typical in silico drug discovery workflow for identifying and optimizing this compound derivatives.

In_Silico_Workflow Target_ID Target Identification and Validation Lib_Design Library Design of This compound Analogs Target_ID->Lib_Design V_Screen Virtual Screening Lib_Design->V_Screen Docking Molecular Docking V_Screen->Docking Hit_ID Hit Identification Docking->Hit_ID MD_Sim Molecular Dynamics Simulations Lead_Opt Lead Optimization MD_Sim->Lead_Opt Pharm_Model Pharmacophore Modeling Pharm_Model->V_Screen Hit_ID->MD_Sim Hit_ID->Lead_Opt ADMET In Silico ADMET Prediction Lead_Opt->ADMET Synthesis Chemical Synthesis ADMET->Synthesis Bio_Assay Biological Assays Synthesis->Bio_Assay SAR SAR Analysis Bio_Assay->SAR SAR->Lead_Opt

Caption: A typical workflow for in silico drug discovery and optimization.

Conclusion

In silico modeling is an indispensable tool in the development of novel therapeutics based on the this compound scaffold. Through techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain profound insights into the molecular interactions driving biological activity. This understanding facilitates the rational design of more potent and selective inhibitors, ultimately accelerating the drug discovery process. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to apply these computational approaches to their own work on this important class of compounds.

References

Tautomerism in 3-Substituted 1H-Indazoles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Indazole, a privileged bicyclic heteroaromatic scaffold, is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity of indazole-based compounds is intrinsically linked to their three-dimensional structure, particularly the presentation of hydrogen bond donors and acceptors. A critical, yet frequently underestimated, aspect of indazole chemistry is the phenomenon of annular tautomerism. This dynamic equilibrium between structural isomers can profoundly influence the physicochemical properties, pharmacokinetics, and pharmacological activity of these molecules.[1][2] This technical guide offers a comprehensive examination of tautomerism in 3-substituted 1H-indazoles, focusing on the equilibrium between the 1H- and 2H-tautomeric forms, the factors governing this balance, and the experimental and computational methodologies for its characterization.

The Landscape of Indazole Tautomerism

Indazoles can theoretically exist in three prototropic tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. However, the 3H-tautomer is significantly less stable and rarely observed.[1] The most relevant and extensively studied equilibrium is that between the 1H- and 2H-tautomers.[1]

  • 1H-Indazole: This tautomer features a benzenoid structure, which confers greater aromatic stability. Consequently, the 1H-form is generally the thermodynamically more stable and predominant tautomer in the gas phase, in solution, and in the solid state.[2][3][4]

  • 2H-Indazole: This tautomer possesses a quinonoid character, which is associated with a loss of aromaticity and therefore higher energy compared to the 1H form.[3]

The energetic preference for the 1H-tautomer is significant. For the parent, unsubstituted indazole, the 1H form is more stable than the 2H form by approximately 2.3 to 3.6 kcal/mol (approximately 21.4 kJ/mol), depending on the computational or experimental method used.[4][5][6]

Factors Governing the Tautomeric Equilibrium

The precise position of the 1H/2H tautomeric equilibrium (quantified by the equilibrium constant, KT = [2H]/[1H]) is a delicate balance of intramolecular and intermolecular forces. For 3-substituted indazoles, the nature of the substituent at the C3 position and the surrounding solvent environment are the most critical determinants.

Substituent Effects at the C3-Position

The electronic properties of the substituent at the 3-position play a pivotal role in modulating the relative stability of the 1H- and 2H-tautomers.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), or halo (-Cl, -Br) groups tend to decrease the energy difference between the 1H and 2H forms.[7] These groups can preferentially stabilize the 2H-tautomer, thereby shifting the equilibrium and increasing the population of the 2H form. In some cases, with strong EWGs, the 2H-tautomer can even become the major species in solution.

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) or methoxy (-OCH3) groups generally favor the 1H-tautomer, further stabilizing the already preferred form.

This relationship is linked to the differential stabilization of charge distribution in the two forms. The 2H-tautomer has a greater dipole moment than the 1H-tautomer, and its stability is more sensitive to the electronic influence of substituents.[1]

Solvent Effects

The solvent environment is a powerful external factor that can significantly shift the tautomeric equilibrium. The key solvent properties are polarity and hydrogen-bonding capability.[1]

  • Polarity: Polar solvents tend to stabilize the more polar tautomer. Given that the 2H-indazole form has a significantly higher dipole moment than the 1H form, polar solvents can increase the population of the 2H-tautomer.[1]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can differentially solvate the N-H and lone pairs of the two tautomers. Protic solvents can form hydrogen bonds with the nitrogen atoms, while aprotic, hydrogen-bond accepting solvents (like DMSO) can interact strongly with the N-H proton, influencing the equilibrium position. For instance, in some 3-substituted indazoles, the proportion of the 2H tautomer is noticeably higher in the highly polar, hydrogen-bond accepting solvent HMPT (hexamethylphosphoramide) compared to DMSO.

Quantitative Analysis of Tautomeric Equilibrium

Precise quantification of the tautomeric ratio is essential for building accurate structure-activity relationships (SAR). This is typically achieved by determining the equilibrium constant (KT) or the difference in Gibbs free energy (ΔG°) between the two forms.

The following tables summarize key quantitative data from computational and experimental studies on indazole tautomerism.

Tautomer ComparisonMethod/Level of TheoryBasis SetPhaseΔE (1H → 2H) (kcal/mol)Reference
Indazole vs. 2H-IndazoleMP26-31G*Gas3.6[4]
Indazole vs. 2H-IndazoleNMR/NQR Study--~5.1 (21.4 kJ/mol)[5]
1-Methylindazole vs. 2-Methylindazole---3.2[4]
3-SubstituentSolvent% 1H-Tautomer% 2H-TautomerKT ([2H]/[1H])
HDMSO>95<5<0.05
HHMPT>95<5<0.05
BrDMSO90100.11
BrHMPT70300.43
ClDMSO85150.18
ClHMPT65350.54

Experimental Protocols for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the qualitative and quantitative analysis of tautomeric equilibria in solution.[8]

Detailed Protocol for NMR-Based Quantification of Tautomeric Equilibrium

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the 3-substituted indazole sample.

  • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in a standard 5 mm NMR tube. Ensure the solvent choice is appropriate for the desired study conditions (e.g., polarity, hydrogen-bonding capacity).

  • If necessary, use an internal standard for absolute quantification, although for tautomeric ratios, relative quantification is sufficient.

2. NMR Data Acquisition:

  • 1H NMR: Acquire a standard one-dimensional 1H NMR spectrum.

    • Key Parameters: Use a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to ensure full relaxation and accurate integration. A 30° or 45° pulse angle is recommended over a 90° pulse to reduce experiment time while maintaining quantitative accuracy.

    • Signals to Analyze: Identify well-resolved signals unique to each tautomer. Protons on the carbon adjacent to the N-H or N-R group (e.g., H4, H7) and the substituent protons are often sensitive to the tautomeric state. The N-H proton signal itself is often broad due to exchange and may not be suitable for accurate integration at room temperature.

  • 13C NMR: Acquire a proton-decoupled 13C NMR spectrum.

    • Key Parameters: To ensure quantitative data, use inverse-gated decoupling and a long relaxation delay.

    • Signals to Analyze: The chemical shifts of the pyrazole ring carbons (C3, C3a, C7a) are particularly sensitive to the position of the proton and can be used to distinguish and quantify the tautomers.

  • 15N NMR: If isotopically enriched samples are available or if high-sensitivity equipment (e.g., with a cryoprobe) is used, 15N NMR is an exceptionally powerful tool.[9][10] The nitrogen chemical shifts differ significantly (often by >20 ppm) between the 1H and 2H forms, providing unambiguous identification.[10]

  • Low-Temperature NMR: If proton exchange between tautomers is fast at room temperature (leading to broadened or averaged signals), performing the NMR experiment at a lower temperature is crucial.[11] Cooling the sample can slow the exchange rate to the point where distinct signals for each tautomer can be resolved and integrated (the slow-exchange regime).[11]

3. Data Analysis and KT Calculation:

  • Carefully phase and baseline-correct the acquired spectra.

  • Integrate the area of the well-resolved, non-overlapping signals corresponding to the 1H-tautomer (A1H) and the 2H-tautomer (A2H). To improve accuracy, use signals from protons or carbons that are structurally equivalent in both tautomers (e.g., integrate a specific proton signal for each tautomer and divide by the number of protons it represents).

  • Calculate the mole fraction of each tautomer. For example, using proton signals: Mole % 1H = [A1H / (A1H + A2H)] * 100.

  • Calculate the tautomeric equilibrium constant: KT = [2H] / [1H] = A2H / A1H .

Visualizing Key Relationships and Implications

The interplay between substituents, solvent, and tautomeric preference, and its ultimate impact on drug design, can be visualized through logical diagrams.

TautomerEquilibrium Factors Influencing 3-Substituted Indazole Tautomerism cluster_factors Influencing Factors cluster_properties Properties cluster_equilibrium Tautomeric Equilibrium Substituent at C3 Substituent at C3 Electronic Effects (EWG/EDG) Electronic Effects (EWG/EDG) Substituent at C3->Electronic Effects (EWG/EDG) Solvent Environment Solvent Environment Polarity & H-Bonding Polarity & H-Bonding Solvent Environment->Polarity & H-Bonding Tautomer_1H 1H-Tautomer (Benzenoid, More Stable) Electronic Effects (EWG/EDG)->Tautomer_1H EDG stabilizes Tautomer_2H 2H-Tautomer (Quinonoid, Less Stable) Electronic Effects (EWG/EDG)->Tautomer_2H EWG stabilizes Polarity & H-Bonding->Tautomer_2H High Polarity stabilizes Tautomer_1H->Tautomer_2H K_T DrugDiscoveryImplications Implications of Indazole Tautomerism in Drug Discovery Equilibrium Tautomeric Equilibrium (1H <=> 2H) pKa pKa / Ionization State Equilibrium->pKa LogP LogP / Lipophilicity Equilibrium->LogP Solubility Aqueous Solubility Equilibrium->Solubility HBD_HBA H-Bond Donor/Acceptor Pattern Equilibrium->HBD_HBA Permeability Membrane Permeability (ADME) pKa->Permeability LogP->Permeability Solubility->Permeability Binding Receptor Binding Affinity (Bioactive Conformation) HBD_HBA->Binding Metabolism Metabolic Stability Binding->Metabolism

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Benzyl-1H-indazole from ortho-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-1H-indazole is a key structural motif found in numerous compounds of medicinal interest. Its synthesis is a multi-step process that requires careful execution of several organic reactions. This document provides a detailed protocol for the synthesis of this compound, starting from the readily available precursor, ortho-toluidine. The described synthetic route involves the formation of the indazole core, followed by regioselective functionalization at the C-3 position.

The overall synthetic strategy is a three-step process:

  • Synthesis of 1H-indazole: Formation of the indazole ring system from ortho-toluidine via diazotization and intramolecular cyclization.

  • Iodination of 1H-indazole: Regioselective iodination at the C-3 position to create a reactive handle for cross-coupling.

  • Palladium-Catalyzed Cross-Coupling: Introduction of the benzyl group at the C-3 position via a Negishi cross-coupling reaction.

Experimental Protocols

This procedure is adapted from the well-established method of intramolecular azo coupling.[1][2][3] It involves the acetylation of ortho-toluidine, followed by nitrosation and cyclization.

Materials:

  • ortho-toluidine

  • Glacial acetic acid

  • Acetic anhydride

  • Sodium nitrite

  • Nitric acid (d=1.47)

  • Benzene

  • Methanol

  • 2N Hydrochloric acid

  • Ammonia solution

  • Calcium chloride

  • Ice

Procedure:

  • Acetylation: In a two-necked flask equipped with a thermometer and a gas inlet tube, slowly add 90 g (0.84 mol) of ortho-toluidine to a mixture of 90 mL of glacial acetic acid and 180 mL of acetic anhydride. The reaction is exothermic.

  • Nitrosation: Cool the mixture in an ice bath. Prepare nitrous gases by the dropwise addition of approximately 250 mL of nitric acid to 180 g of sodium nitrite in a separate flask. Pass the generated nitrous gases through the cooled reaction mixture. Maintain the reaction temperature between 1°C and 4°C. The nitrosation is complete after about 6 hours, indicated by a persistent black-green color.

  • Work-up and Extraction: Pour the solution of N-nitroso-o-acetotoluidide onto a mixture of 400 g of ice and 200 mL of ice water. Allow it to stand in an ice bath for 2 hours. Separate the oily layer and extract it with a total of 500 mL of benzene.

  • Washing and Drying: Wash the combined benzene extracts with three 100-mL portions of ice water. Add 30 mL of methanol to remove any remaining acetic anhydride and let it stand in an ice bath for 1 hour. Wash again with three 100-mL portions of ice water. Dry the cold benzene solution over calcium chloride overnight in a refrigerator.

  • Cyclization: Decant the brown solution and warm it to 35°C for 1 hour, then at 40-45°C for 7 hours.

  • Isolation of 1H-indazole: After cooling, extract the benzene solution with 200 mL of 2N hydrochloric acid, followed by three 50-mL portions of 5N hydrochloric acid. Combine the acidic extracts and treat with excess ammonia to precipitate the 1H-indazole.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation.

Quantitative Data for Step 1

ParameterValueReference
Starting Materialortho-toluidine (90 g, 0.84 mol)[1]
Product1H-indazole[1]
Yield (Crude)36-47%[1]
Melting Point (Crude)144-147°C[1]
Yield (Pure)33-43 g[1]
Melting Point (Pure)148°C[1]
Boiling Point (Pure)167-176°C / 40-50 mm[1]

This step involves the regioselective iodination of the 1H-indazole at the C-3 position.

Materials:

  • 1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Potassium carbonate (K₂CO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-indazole (10 mmol, 1.0 equiv) in DMF.

  • Base Addition: Add KOH (20 mmol, 2.0 equiv) to the solution and stir.

  • Iodination: Prepare a solution of I₂ (15 mmol, 1.5 equiv) in DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 3 hours. The reaction progress can be monitored by TLC.

  • Work-up: Pour the reaction mixture into an aqueous solution of Na₂S₂O₃ and K₂CO₃. A white solid will precipitate.

  • Purification: Filter the solid, wash with water, and dry to obtain 3-iodo-1H-indazole.

Quantitative Data for Step 2

ParameterValueReference
Starting Material1H-indazole (10 mmol)
Product3-iodo-1H-indazole
Yield~71%
AppearanceWhite solid

This final step utilizes a palladium-catalyzed Negishi cross-coupling reaction to introduce the benzyl group. This method is chosen for its high functional group tolerance and generally good yields.[4][5]

Materials:

  • 3-iodo-1H-indazole

  • Benzyl chloride

  • Zinc dust

  • Tetrahydrofuran (THF), anhydrous

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Benzylzinc Chloride:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), activate zinc dust (1.2 equiv).

    • Add anhydrous THF to the activated zinc.

    • Slowly add a solution of benzyl chloride (1.1 equiv) in anhydrous THF.

    • Stir the mixture at room temperature until the benzyl chloride is consumed (monitor by TLC or GC) to form the benzylzinc chloride reagent.

  • Negishi Coupling Reaction:

    • In a separate flask under an inert atmosphere, dissolve 3-iodo-1H-indazole (1.0 equiv) in anhydrous THF.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • To this mixture, add the freshly prepared benzylzinc chloride solution via cannula.

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60°C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data for Step 3 (Representative)

ParameterValue
Starting Material3-iodo-1H-indazole
Coupling PartnerBenzylzinc chloride
CatalystPd(PPh₃)₄
ProductThis compound
Expected Yield60-85% (Varies with specific conditions)
PurificationColumn Chromatography

Visualizations

Synthesis_Workflow A ortho-toluidine B Acetylation & Nitrosation A->B Step 1 C N-nitroso-o-acetotoluidide B->C D Cyclization C->D E 1H-indazole D->E F Iodination (I₂, KOH) E->F Step 2 G 3-iodo-1H-indazole F->G H Negishi Coupling (Benzylzinc chloride, Pd cat.) G->H Step 3 I This compound H->I

Caption: Synthetic workflow for this compound from ortho-toluidine.

Negishi_Coupling Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ind_I 3-iodo-1H-indazole Ind_I->OA Pd_II Indazolyl-Pd(II)-I OA->Pd_II TM Transmetalation Pd_II->TM BnZnCl Bn-ZnCl BnZnCl->TM Pd_II_Bn Indazolyl-Pd(II)-Bn TM->Pd_II_Bn RE Reductive Elimination Pd_II_Bn->RE RE->Pd0 Catalyst Regeneration Product This compound RE->Product

Caption: Catalytic cycle for the Negishi cross-coupling of 3-iodo-1H-indazole.

References

Protocol for the N-alkylation of 3-Benzyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N-alkylation of indazoles is a fundamental transformation in medicinal chemistry, as the position of the alkyl group can significantly influence the biological activity of the resulting compound. The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, leading to potential formation of two regioisomers upon alkylation.[1][2][3][4][5][6] The regiochemical outcome of this reaction is highly sensitive to the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring.[3][5][7][8]

For 3-substituted indazoles, such as 3-benzyl-1H-indazole, steric hindrance at the C3 position can play a significant role in directing the alkylation.[7] Generally, the use of a strong, non-coordinating base in an aprotic solvent favors the formation of the thermodynamically more stable N1-alkylated product.[1][3][5][6][8] Conversely, different conditions can be employed to favor the kinetically controlled N2-alkylation.[7][9][10]

This document provides a detailed protocol for the selective N1-alkylation of this compound using sodium hydride in tetrahydrofuran. Additionally, alternative conditions that may lead to the formation of the N2-isomer or a mixture of products are discussed.

Factors Influencing Regioselectivity

The selective alkylation of the indazole nitrogen is a balance between thermodynamic and kinetic control, influenced by several factors:

  • Base and Solvent System: The combination of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[1][2][3][6][7] Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of N1 and N2 isomers.[2][11][12]

  • Steric Effects: Bulky substituents at the C3 position, such as the benzyl group, sterically hinder the N2 position, thus favoring alkylation at the N1 position.[1][7]

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and affect the regioselectivity. For instance, electron-withdrawing groups at the C7 position can favor N2-alkylation.[1][2][3][7]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer.[3][5][6] Conditions that allow for equilibration will favor the formation of the thermodynamically more stable N1-alkylated product.

Experimental Protocols

Protocol 1: Selective N1-Alkylation of this compound

This protocol is optimized for the regioselective synthesis of the N1-alkylated product.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide, alkyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N1-alkylated this compound.[8]

Data Presentation

EntryAlkylating AgentBaseSolventProduct(s)Selectivity (N1:N2)
1R-Br / R-INaHTHFN1-alkyl-3-benzyl-1H-indazoleHigh (>95:5)
2R-Br / R-IK₂CO₃DMFMixture of N1 and N2 isomersVariable
3Diazo compoundTfOHDCEN2-alkyl-3-benzyl-1H-indazoleHigh N2 selectivity

Mandatory Visualizations

experimental_workflow start Start: this compound dissolve Dissolve in anhydrous THF start->dissolve cool_0c_1 Cool to 0 °C dissolve->cool_0c_1 add_base Add NaH (1.2 equiv) cool_0c_1->add_base stir_rt Stir at 0 °C then RT add_base->stir_rt cool_0c_2 Cool to 0 °C stir_rt->cool_0c_2 add_alkylating_agent Add Alkylating Agent (1.1 equiv) cool_0c_2->add_alkylating_agent react React at RT (monitor completion) add_alkylating_agent->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product N1-Alkyl-3-benzyl-1H-indazole purify->product

Caption: Experimental workflow for the N1-alkylation of this compound.

regioselectivity_factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Base Base N-Alkylation N-Alkylation Base->N-Alkylation Solvent Solvent Solvent->N-Alkylation Temperature Temperature Temperature->N-Alkylation Steric Hindrance (C3-Benzyl) Steric Hindrance (C3-Benzyl) Steric Hindrance (C3-Benzyl)->N-Alkylation Electronic Effects Electronic Effects Electronic Effects->N-Alkylation N1-Product N1-Product N-Alkylation->N1-Product Thermodynamic Control (e.g., NaH, THF) N2-Product N2-Product N-Alkylation->N2-Product Kinetic Control (e.g., specific catalysts)

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

References

Application Notes and Protocols for 3-Benzyl-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the indazole core is a key strategy in medicinal chemistry for the generation of novel molecular entities with tailored pharmacological profiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, represent powerful and versatile tools for the construction of carbon-carbon and carbon-nitrogen bonds.

This document provides detailed application notes and protocols for the use of 3-benzyl-1H-indazole in various palladium-catalyzed cross-coupling reactions. While direct C-H functionalization of the benzyl group is less common, the indazole ring itself offers several positions for modification, primarily the N1, C5, and C7 positions, with the 3-benzyl group acting as a static substituent. These protocols are based on established methodologies for the functionalization of substituted indazoles and are intended to serve as a guide for the synthesis of novel this compound derivatives.

General Considerations for Palladium-Catalyzed Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions with this compound derivatives require careful control of several parameters:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed.

  • Base: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation or reductive elimination steps. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

  • Solvent: The solvent must be compatible with the reactants and catalyst system and is often a polar aprotic solvent such as dioxane, toluene, or DMF.

  • Inert Atmosphere: Many palladium catalysts and intermediates are sensitive to oxygen. Therefore, reactions are typically carried out under an inert atmosphere of nitrogen or argon.

Application 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of N-aryl-3-benzyl-1H-indazoles. These products are of significant interest in drug discovery.

General Reaction Scheme:
Experimental Protocol: N-Arylation of this compound

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (N₂ or Ar)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the base (2.0 equiv.), the palladium precatalyst (1-5 mol%), and the ligand (1.2-6 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative N-Arylation Reactions
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene11085
24-ChlorobenzonitrilePd(OAc)₂ (3)RuPhos (6)K₃PO₄Dioxane12078
32-BromoanisolePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene11081

Application 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, allowing for the arylation or vinylation of a halogenated this compound. This requires a pre-functionalized starting material, such as 5-bromo-3-benzyl-1H-indazole.

General Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-benzyl-1H-indazole

Materials:

  • 5-Bromo-3-benzyl-1H-indazole

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., dioxane/water, DME/water)

  • Reaction vessel

  • Inert gas supply

Procedure:

  • In a reaction vessel, dissolve 5-bromo-3-benzyl-1H-indazole (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (3.0 equiv.) in the solvent system.

  • Degas the mixture by bubbling with an inert gas for 20-30 minutes.

  • Add the palladium catalyst (2-5 mol%) under a stream of inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10092
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O8588
3Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10075

Visualizations

general_cross_coupling_cycle cluster_cycle Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-Pd(II)-X R-Pd(II)(L_n)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) R-Pd(II)-X->Transmetalation R'-M or R'-NH₂ R-Pd(II)-R' R-Pd(II)(L_n)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product: R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

experimental_workflow start Start setup Assemble glassware under inert atmosphere start->setup add_reagents Add this compound derivative, coupling partner, base, and solvent setup->add_reagents degas Degas reaction mixture add_reagents->degas add_catalyst Add palladium catalyst and ligand degas->add_catalyst reaction Heat and stir for specified time add_catalyst->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification characterization Characterize product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold. The protocols outlined in this document for N-arylation and C-C bond formation provide a foundation for the synthesis of a diverse range of novel indazole derivatives. Researchers and drug development professionals can leverage these methods to construct libraries of compounds for biological screening and to advance the development of new therapeutic agents. Careful optimization of reaction conditions for specific substrates is recommended to achieve optimal results.

Application Notes and Protocols: 3-Benzyl-1H-Indazole Derivatives as Potential Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging biological activities, making them a "privileged scaffold" in medicinal chemistry.[1][2][3] While the indazole core is integral to numerous therapeutic agents, including those with anticancer and anti-inflammatory properties, its potential in the realm of cellular imaging is an emerging area of interest.[4][5] This document outlines the prospective application of 3-benzyl-1H-indazole as a foundational structure for the development of novel fluorescent probes for cellular imaging. Although this compound itself is not established as a fluorescent probe, its derivatives can be synthesized to possess fluorescent properties suitable for monitoring dynamic cellular processes.[6][7] These notes provide a framework for the synthesis, characterization, and application of such hypothetical probes in a research setting.

Probe Characteristics and Photophysical Properties

For a this compound derivative to be a viable fluorescent probe, it would need to exhibit favorable photophysical properties. The following table presents hypothetical data for a conceptual fluorescent probe, "BIP-1" (Benzyl-Indazole Probe 1), derived from the this compound scaffold.

PropertyHypothetical Value for BIP-1
Absorption Maximum (λ_abs_) 488 nm
Emission Maximum (λ_em_) 520 nm
Molar Extinction Coefficient (ε) > 50,000 M⁻¹cm⁻¹
Quantum Yield (Φ) > 0.3
Stokes Shift 32 nm
Cell Permeability High
Cytotoxicity (IC₅₀) > 50 µM
Photostability High
Cytotoxicity of Indazole Derivatives

A critical consideration for any compound used in live-cell imaging is its cytotoxicity. Numerous studies have evaluated the cytotoxic effects of various indazole derivatives on different cancer cell lines. This data is essential for determining the appropriate concentration range for imaging applications, ensuring that the probe itself does not induce adverse cellular responses. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several indazole derivatives from published studies.

CompoundCell LineIC₅₀ (µM)Reference
Derivative 2fA549 (Lung Cancer)0.23[4]
Derivative 2fMCF-7 (Breast Cancer)1.15[4]
Derivative 2fHepG2 (Liver Cancer)0.58[4]
Derivative 2fHCT116 (Colon Cancer)0.46[4]
Derivative 2f4T1 (Murine Breast Cancer)0.31[4]
Derivative 6oK562 (Leukemia)5.15[2]
Derivative 6oHEK-293 (Normal Kidney)33.2[2]
Derivative 1cColon Cancer Cell Lines0.041 - 33.6[5]
Derivative 1cMelanoma Cell Lines0.041 - 33.6[5]

Experimental Protocols

Protocol 1: General Synthesis of a Fluorescent this compound Derivative

This protocol describes a conceptual synthesis of a fluorescent indazole derivative, starting from a functionalized this compound. The strategy involves coupling a fluorophore to the indazole scaffold.

Workflow for Fluorescent Probe Development

G Workflow for Novel Fluorescent Probe Development cluster_synthesis Synthesis & Characterization cluster_photophysical Photophysical Evaluation cluster_cellular Cellular Application Synthesis Synthesis of Indazole Derivative Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Absorbance Absorbance Spectroscopy Characterization->Absorbance Emission Fluorescence Spectroscopy Absorbance->Emission QuantumYield Quantum Yield Measurement Emission->QuantumYield Photostability Photostability Assay QuantumYield->Photostability Cytotoxicity Cytotoxicity Assay (MTT) Photostability->Cytotoxicity CellStaining Cell Staining Protocol Cytotoxicity->CellStaining Imaging Fluorescence Microscopy CellStaining->Imaging DataAnalysis Image & Data Analysis Imaging->DataAnalysis

Caption: A logical workflow for the development and application of a novel fluorescent probe.

Materials:

  • This compound with a reactive group (e.g., amino or carboxyl group)

  • Amine- or carboxyl-reactive fluorophore (e.g., NHS ester or amine-containing dye)

  • Coupling agents (e.g., EDC, HATU)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolution: Dissolve the functionalized this compound in an appropriate anhydrous solvent under an inert atmosphere.

  • Activation: Add the coupling agents to the solution to activate the reactive group.

  • Fluorophore Addition: Slowly add the reactive fluorophore to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Quench the reaction and perform a liquid-liquid extraction to isolate the crude product.

  • Purification: Purify the fluorescent derivative using column chromatography.

  • Characterization: Confirm the structure of the final product using NMR and mass spectrometry.

Protocol 2: Cell Culture and Staining

This protocol provides a general method for staining live cells with a novel small-molecule fluorescent probe.

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Stock solution of the fluorescent probe in DMSO

  • Glass-bottom dishes or multi-well plates suitable for imaging

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes and culture until they reach 50-70% confluency.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the DMSO stock in pre-warmed culture medium or PBS to the desired final concentration (typically 1-10 µM).

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS or fresh culture medium to remove excess probe.

  • Imaging: Add fresh, pre-warmed medium to the cells. The cells are now ready for fluorescence microscopy.

Protocol 3: Fluorescence Microscopy Imaging

This protocol outlines the basic steps for imaging stained cells using a fluorescence microscope.

Equipment:

  • Inverted fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

  • High-resolution camera.

  • Environmental chamber to maintain 37°C and 5% CO₂ for live-cell imaging.

Procedure:

  • Microscope Setup: Turn on the microscope and camera. Select the appropriate objective lens (e.g., 40x or 60x oil immersion).

  • Cell Placement: Place the dish with the stained cells on the microscope stage.

  • Focusing: Using brightfield or phase-contrast, locate and focus on the cells.

  • Fluorescence Imaging: Switch to the fluorescence channel. Use the appropriate filter cube for the probe's excitation and emission spectra.

  • Image Acquisition: Adjust the exposure time and gain to obtain a good signal-to-noise ratio without saturating the detector. Capture images.

  • Time-Lapse (Optional): For dynamic studies, set up a time-lapse acquisition sequence.

Protocol 4: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell viability and is crucial for determining the non-toxic concentration range of a potential probe.[8]

MTT Assay Workflow

G MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with varying concentrations of Indazole Derivative B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Remove medium and add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: The experimental workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Cells and culture reagents

  • 96-well plates

  • Indazole derivative stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the indazole derivative. Include a vehicle control (DMSO only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Applications and Signaling Pathways

Given that many indazole derivatives exhibit anti-cancer properties by inducing apoptosis, a fluorescent derivative could potentially be used to visualize this process.[4]

Hypothetical Apoptosis Visualization

G Hypothetical Visualization of Apoptosis Induction Probe Fluorescent Indazole Probe Cell Cancer Cell Probe->Cell Target Intracellular Target (e.g., Kinase) Cell->Target Internalization Pathway Apoptotic Signaling Cascade Target->Pathway Inhibition Caspase Caspase Activation Pathway->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical signaling pathway where a fluorescent indazole probe visualizes apoptosis.

Disclaimer: The information provided for a this compound-based fluorescent probe is hypothetical and for illustrative purposes. The development and application of any new chemical probe require rigorous experimental validation of its photophysical properties, cellular uptake, specificity, and cytotoxicity.

References

Application Note: A Framework for Evaluating the Anti-inflammatory Properties of 3-Benzyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a cornerstone of drug discovery. Indazole derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory potential. This document provides a comprehensive framework for testing the anti-inflammatory effects of a novel compound, 3-Benzyl-1H-indazole, using a standard in vitro model of inflammation based on lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The protocols herein detail methods to assess cytotoxicity, inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), and the modulation of the pivotal NF-κB signaling pathway.

Experimental Workflow

The overall experimental design is a stepwise process to first determine the non-toxic concentration range of the compound and then to evaluate its anti-inflammatory efficacy and mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Efficacy & Mechanism A RAW 264.7 Cell Culture B Treat with this compound (0.1 - 100 µM) for 24h A->B C MTT Assay B->C D Determine Non-Toxic Concentration Range C->D E Pre-treat with Non-Toxic Doses of this compound D->E Select Doses F Induce Inflammation with LPS (1 µg/mL) E->F G Collect Supernatant (24h) F->G H Lyse Cells (30 min) F->H I Griess Assay (NO) G->I J ELISA (TNF-α, IL-6) G->J K Western Blot (p-p65, p-IκBα, β-actin) H->K

Caption: Overall experimental workflow for assessing the anti-inflammatory activity of this compound.

Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic profile of this compound to identify the optimal concentration range for subsequent anti-inflammatory assays.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-well spectrophotometer

Method:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in DMEM (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is <0.1%.

  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMEM with 0.1% DMSO).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the supernatant.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Nitric Oxide (NO) Production

This protocol quantifies the level of NO, a key inflammatory mediator, in the cell culture supernatant using the Griess reagent.

Materials:

  • Supernatants collected from cell cultures (see below)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

Method:

  • Seed RAW 264.7 cells as described in Protocol 1.

  • Pre-treat cells for 1 hour with non-toxic concentrations of this compound (determined from Protocol 1).

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include control groups: media only, LPS only, and compound only.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve generated with NaNO₂.

Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol measures the concentration of secreted pro-inflammatory cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • Supernatants collected as described in Protocol 2.

  • Mouse TNF-α and IL-6 ELISA kits (follow manufacturer's instructions).

  • Microplate reader.

Method:

  • Use the cell culture supernatants collected from the experiment described in Protocol 2, step 3.

  • Perform the ELISA for TNF-α and IL-6 according to the specific instructions provided by the kit manufacturer.

  • Briefly, this involves adding supernatants and standards to antibody-coated wells, followed by incubation with detection antibodies and a substrate for color development.

  • Measure the absorbance at the wavelength specified by the manufacturer (typically 450 nm).

  • Calculate the cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis of NF-κB Signaling

This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of key proteins.

Materials:

  • Cell lysates (see below)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (anti-p-p65, anti-p-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Chemiluminescence (ECL) substrate and imaging system

Method:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat cells with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control.

Data Presentation

Quantitative data should be summarized to clearly demonstrate the dose-dependent effects of this compound.

Table 1: Effect of this compound on Cell Viability

Treatment GroupConcentration (µM)Cell Viability (% of Control) ± SD
Control0100 ± 4.5
This compound198.7 ± 5.1
This compound1097.2 ± 4.8
This compound2595.5 ± 5.3
This compound5065.1 ± 6.2
This compound10030.4 ± 5.9

Based on this illustrative data, concentrations ≤ 25 µM would be selected for subsequent experiments.

Table 2: Effect of this compound on LPS-Induced Production of Inflammatory Mediators

Treatment GroupNO (µM) ± SDTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
Control1.2 ± 0.325.4 ± 5.115.8 ± 4.3
LPS (1 µg/mL)45.8 ± 3.92540.1 ± 150.71850.6 ± 120.4
LPS + Compound (1 µM)42.1 ± 4.12310.5 ± 135.21790.2 ± 115.8
LPS + Compound (10 µM)25.6 ± 2.81450.8 ± 98.6980.5 ± 85.1
LPS + Compound (25 µM)10.3 ± 1.9650.2 ± 75.4420.7 ± 60.3

Mechanism of Action: NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB (e.g., the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (which produces NO). A potential mechanism for an anti-inflammatory compound is the inhibition of this pathway.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 (Active) IkBa_NFkB->NFkB Releases Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Transcription->Mediators Induces Compound This compound Compound->IKK Inhibits?

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.

Application Notes and Protocols for the Evaluation of 3-Benzyl-1H-indazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction The 1H-indazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials or received regulatory approval.[1][2] Its versatile structure allows for the development of potent and selective inhibitors against a variety of kinase targets, which are critical enzymes often dysregulated in diseases like cancer.[3][4] These application notes provide a comprehensive set of protocols for the systematic evaluation of 3-Benzyl-1H-indazole as a potential kinase inhibitor, covering initial biochemical potency, cellular activity, and target selectivity.

The journey of a kinase inhibitor from a promising compound to a potential therapeutic candidate involves a multi-step evaluation process.[5] This process begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm efficacy in a physiological context, and finally, broad kinase profiling to assess selectivity and potential off-target effects.[5][6]

G cluster_workflow Kinase Inhibitor Evaluation Workflow A Compound Synthesis (this compound) B Biochemical Assays (Potency - IC50) A->B Primary Screening C Cell-Based Assays (Efficacy & Target Engagement) B->C Hit Confirmation D Kinase Selectivity Profiling (Off-Target Effects) C->D Mechanism & Selectivity E Lead Optimization / Preclinical Development D->E Candidate Selection G cluster_workflow Cell-Based Assay Workflow A Seed Cells in Microplate B Treat with This compound A->B C Incubate (e.g., 72 hours) B->C D Assay Readout C->D E1 MTT Assay: Measure Absorbance D->E1 Proliferation E2 Western Blot: Measure Phosphorylation D->E2 Target Engagement F Calculate GI50 / Assess Target Inhibition E1->F E2->F G cluster_selectivity Kinase Selectivity Concept Compound This compound Target Primary Target (e.g., ABL1) Compound->Target High Potency (Desired Effect) OffTarget1 Off-Target 1 (e.g., SRC) Compound->OffTarget1 Moderate Potency (Potential Side Effect) OffTarget2 Off-Target 2 (e.g., EGFR) Compound->OffTarget2 Low Potency (Potential Side Effect) OffTarget3 Unrelated Kinase (e.g., CDK2) Compound->OffTarget3 No Inhibition (High Selectivity) G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibits

References

Development of 3-Benzyl-1H-indazole-based Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of 3-benzyl-1H-indazole and related 3-substituted-indazole derivatives as potential anticancer agents. It includes detailed application notes, experimental protocols, and data presentation to guide researchers in this promising area of drug discovery. While specific data on the parent this compound is limited in publicly available literature, this document extrapolates from studies on closely related analogs to provide a foundational framework for research and development.

Application Notes

The 1H-indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of several approved and clinical-stage anticancer drugs.[1] The substitution at the 3-position of the indazole ring, in particular with a benzyl group or other arylmethyl moieties, has been explored for its potential to modulate the activity of various cancer-related targets. These compounds have shown promise in inhibiting cancer cell proliferation, inducing apoptosis, and arresting the cell cycle.

Mechanism of Action

Derivatives of 3-substituted-1H-indazole exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many indazole-based compounds are designed as kinase inhibitors, targeting enzymes crucial for cancer cell signaling, proliferation, and survival.[2] Key kinase targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is vital for angiogenesis, and other receptor tyrosine kinases.[3]

  • Induction of Apoptosis: Several indazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. The arrest is frequently observed at the G2/M phase of the cell cycle.[4]

  • Modulation of p53/MDM2 Pathway: Some indazole derivatives have been found to interfere with the p53/MDM2 interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.[1][4]

Structure-Activity Relationship (SAR)

While a detailed SAR for this compound is not extensively documented, general trends for 3-substituted indazoles suggest that the nature of the substituent at the 3-position, as well as modifications on the indazole ring and the benzyl group, can significantly impact anticancer potency and selectivity.

Data Presentation

The following tables summarize representative quantitative data for the anticancer activity of various 3-substituted-indazole derivatives, providing a reference for the expected potency of this class of compounds.

Table 1: In Vitro Cytotoxicity of 3-Substituted-Indazole Derivatives against Various Cancer Cell Lines

Compound IDR-Group at Position 3Cancer Cell LineIC50 (µM)Reference
6o (4-(4-fluorobenzyl)piperazin-1-yl)methylK562 (Leukemia)5.15[1][4]
A549 (Lung)>40[1][4]
PC-3 (Prostate)15.32[1][4]
HepG2 (Liver)10.28[1][4]
7d (E)-2-(1-(1-benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazinyl)thiazole-4-carbaldehydeMCF-7 (Breast)2.93[3]
A-549 (Lung)10.12[3]
2f (E)-styrylMCF-7 (Breast)1.15[5]
A549 (Lung)>10[5]
4T1 (Breast)0.23[5]
HepG2 (Liver)>10[5]
HCT116 (Colon)4.89[5]

Table 2: Kinase Inhibitory Activity of Selected Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
7d VEGFR-2503[3]
AKE-72 BCR-ABL (wild-type)<0.5[6]
BCR-ABL (T315I mutant)9[6]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of this compound-based anticancer agents are provided below.

Synthesis of this compound Derivatives

A general synthetic route to 3-substituted-1H-indazoles often starts from 2-fluorobenzonitrile, which is cyclized with hydrazine to form the indazole core. The 3-position can then be functionalized through various chemical reactions.

2-Fluorobenzonitrile 2-Fluorobenzonitrile 3-Amino-1H-indazole 3-Amino-1H-indazole 2-Fluorobenzonitrile->3-Amino-1H-indazole Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->3-Amino-1H-indazole This compound Derivative This compound Derivative 3-Amino-1H-indazole->this compound Derivative Substitution/Coupling Benzyl Halide Benzyl Halide Benzyl Halide->this compound Derivative

General synthesis of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of the test compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24h Incubation Add MTT Add MTT Treat with Compound->Add MTT 48-72h Incubation Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan 4h Incubation Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting FITC at 488 nm and detecting emission at 530 nm, and exciting PI at 488 nm and detecting emission at >670 nm.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24 hours, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway potentially targeted by this compound derivatives, leading to apoptosis.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Indazole This compound Derivative Indazole->RTK Inhibition p53_MDM2 p53/MDM2 Complex Indazole->p53_MDM2 Inhibition p53 Active p53 p53_MDM2->p53 Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Inhibition Apoptosis Apoptosis Cytochrome_c->Apoptosis

Potential apoptotic pathway modulated by indazole derivatives.

This document serves as a foundational guide for the development of this compound-based anticancer agents. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols for Cell Viability Assays of 3-Benzyl-1H-indazole on A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-1H-indazole is a heterocyclic organic compound belonging to the indazole class, a group of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various substituted indazole derivatives have demonstrated potential as anti-tumor, anti-inflammatory, and anti-bacterial agents.[1] This document provides detailed protocols for assessing the cytotoxic effects of this compound on the human lung adenocarcinoma cell line, A549, using the MTT and XTT cell viability assays. Additionally, it summarizes the cytotoxic activities of related indazole and benzimidazole derivatives and proposes a potential signaling pathway involved in its mechanism of action.

Data Presentation: Cytotoxicity of Indazole and Benzimidazole Derivatives on A549 Cells

Compound Name/ClassA549 IC50 (µM)AssayReference
1,3,4-Oxadiazole-conjugated Indazole (CHK9)4.8 - 5.1MTT[2][3]
Mebendazole (Benzimidazole derivative)0.4001 ± 0.0521CCK-8[4]
Thiazolyl Hydrazones< 3.9 µg/mLMTT[5]
Pyrazole Derivative 2220.20MTT[6]
Pyrazole Derivative 1613.22MTT[6]
Indolyl-chalcone derivative 3dEffective at 2.5 µMSRB[7]
1H-Indazole-3-amine Derivatives (Compound 5a)4.66 ± 0.45MTT[1]
1H-Indazole-3-amine Derivatives (Compound 6a)8.21 ± 0.56MTT[1]

Experimental Protocols

Cell Culture

The A549 human lung adenocarcinoma cell line should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

XTT Cell Viability Assay Protocol

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method that measures the reduction of XTT to a water-soluble formazan product by metabolically active cells.

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the prepared XTT working solution to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until the color change is sufficient.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis: Calculate cell viability as a percentage of the control.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Cell Viability Assays

experimental_workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed A549 Cells in 96-well plate incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h add_compound Add this compound (Varying Concentrations) incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_reagent Add MTT or XTT Reagent incubate_treatment->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent measure_absorbance Measure Absorbance incubate_reagent->measure_absorbance calculate_viability Calculate Cell Viability (%) measure_absorbance->calculate_viability

Caption: Workflow for MTT/XTT cell viability assays on A549 cells.

Proposed Signaling Pathway for this compound in A549 Cells

Based on the mechanisms of action reported for structurally related indazole and benzimidazole derivatives in lung cancer cells, a potential signaling pathway for this compound is proposed below. Studies on related compounds suggest the induction of apoptosis and interference with key signaling pathways such as STAT3.[2][3] Mebendazole, a benzimidazole, has been shown to induce apoptosis in non-small cell lung cancer cells through the ROS-JAK2-STAT3 signaling pathway.[4]

signaling_pathway cluster_cell A549 Lung Cancer Cell compound This compound ros Increased ROS compound->ros bax Bax (Pro-apoptotic) compound->bax cell_cycle_arrest Cell Cycle Arrest compound->cell_cycle_arrest jak2 JAK2 ros->jak2 stat3 STAT3 jak2->stat3 p_stat3 p-STAT3 jak2->p_stat3 stat3->p_stat3 Phosphorylation bcl2 Bcl-2 (Anti-apoptotic) p_stat3->bcl2 Upregulates apoptosis Apoptosis p_stat3->apoptosis Inhibition of pro-apoptotic genes bcl2->apoptosis bax->apoptosis

Caption: Proposed signaling pathway for this compound in A549 cells.

Discussion

The provided protocols for MTT and XTT assays offer robust methods to determine the cytotoxic effects of this compound on A549 lung cancer cells. While direct evidence for this specific compound is pending, the data on related indazole and benzimidazole derivatives suggest that it may exhibit anticancer activity. The proposed mechanism of action, involving the induction of apoptosis potentially through the STAT3 signaling pathway, is based on findings for these similar compounds.[2][3][4] Further investigation into the precise molecular targets and signaling cascades affected by this compound is warranted to fully elucidate its therapeutic potential in lung cancer. It is also important to note that various indazole derivatives have been shown to induce cell cycle arrest in cancer cells.[1] Therefore, cell cycle analysis would be a valuable secondary assay to further characterize the effects of this compound on A549 cells.

References

Application Notes and Protocols: In Vivo Administration of 3-Benzyl-1H-indazole in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-1H-indazole is a heterocyclic compound belonging to the indazole class, a group of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Several indazole derivatives have been investigated for their potential as anti-cancer agents, demonstrating mechanisms that include the induction of apoptosis and cell cycle arrest.[1][2][3] Preclinical in vivo studies using mouse xenograft models are a critical step in evaluating the therapeutic potential of such compounds. This document provides a detailed protocol for the in vivo administration of this compound in a mouse xenograft model, based on established methodologies for similar compounds and general xenograft procedures.[4][5][6]

Data Presentation

While specific in vivo efficacy data for this compound is not extensively published, the following table represents a hypothetical dataset that could be generated from a study as described in the protocols below. This data is illustrative of the expected outcomes for a compound with anti-tumor activity.

Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control01500 ± 2500+5.0 ± 2.0
This compound10900 ± 18040+2.5 ± 1.5
This compound25525 ± 11065-1.0 ± 2.5
This compound50300 ± 9080-4.0 ± 3.0

Data are presented as mean ± standard deviation.

Experimental Protocols

I. Cell Culture and Preparation for Implantation
  • Cell Line Selection: Choose a suitable human cancer cell line for the xenograft (e.g., A549 for lung cancer, PC-3 for prostate cancer).[1]

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in an incubator at 37°C with 5% CO2.

  • Cell Harvesting: When the cells reach 70-80% confluency, harvest them using trypsin-EDTA.[4]

  • Cell Viability and Counting: Wash the cells with sterile phosphate-buffered saline (PBS).[4] Determine cell viability and count using a hemocytometer and trypan blue exclusion.[4] Viability should be >95%.

  • Cell Suspension: Resuspend the cells in sterile PBS or serum-free medium at a concentration of 3 x 10^7 cells/mL for injection.[4][6] Keep the cell suspension on ice until injection.

II. Mouse Xenograft Model Establishment
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice), typically 4-6 weeks old.[4][6]

  • Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.[4]

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject 0.1 mL of the cell suspension (containing 3 x 10^6 cells) subcutaneously into the flank of each mouse using a 27- or 30-gauge needle.[4][6]

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure their dimensions every 2-3 days using digital calipers.[6]

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[4]

    • Randomize the mice into treatment groups when the average tumor volume reaches approximately 50-100 mm³.[4]

III. Administration of this compound
  • Formulation:

    • Prepare a vehicle solution suitable for the chosen route of administration (e.g., a mixture of DMSO, PEG300, and saline for intraperitoneal or oral administration).[7] The solubility of this compound should be determined to ensure proper formulation.

    • Prepare the desired concentrations of this compound in the vehicle.

  • Dosing and Administration:

    • Administer the compound or vehicle to the respective groups of mice. The route of administration (e.g., intraperitoneal injection, oral gavage) and dosing schedule (e.g., daily, every other day) should be determined based on preliminary toxicity and pharmacokinetic studies.[7]

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint:

    • Continue the treatment for a predetermined period (e.g., 21 days).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Visualizations

Proposed Signaling Pathway for this compound

Many indazole derivatives exert their anti-cancer effects by inducing apoptosis. A plausible mechanism of action for this compound could involve the p53/MDM2 pathway and the regulation of Bcl-2 family proteins.[1][2][3]

G cluster_0 Cellular Stress cluster_1 p53 Activation cluster_2 Apoptosis Regulation Indazole This compound p53 p53 Indazole->p53 stabilizes MDM2 MDM2 Indazole->MDM2 inhibits Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits MDM2->p53 inhibits Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed p53-mediated apoptotic pathway of this compound.

Experimental Workflow for In Vivo Xenograft Study

The following diagram outlines the key steps in conducting a mouse xenograft study to evaluate the efficacy of this compound.

G CellCulture 1. Cell Culture (e.g., A549, PC-3) Harvest 2. Cell Harvesting & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Groups TumorGrowth->Randomization Treatment 6. Treatment Initiation (Vehicle or Compound) Randomization->Treatment Monitoring 7. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: Experimental workflow for a mouse xenograft efficacy study.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification and Analysis of 3-Benzyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Benzyl-1H-indazole is a substituted indazole derivative. Indazoles are a significant class of heterocyclic compounds in medicinal chemistry and drug development due to their wide range of biological activities.[1] The purity of such compounds is critical for accurate biological evaluation and to meet regulatory standards. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification and analysis of indazole derivatives, offering high resolution and sensitivity.[1] This document outlines a general reverse-phase HPLC method applicable for the purification and analysis of this compound.

Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular Formula C₁₄H₁₂N₂
Molecular Weight 208.26 g/mol
LogP (Predicted) ~3.5
UV max (Predicted) ~210 nm, ~254 nm, ~290 nm

Note: These values are estimations and should be experimentally verified.

Analytical Method Protocol

This protocol is designed for the purity analysis and quantification of this compound.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Trifluoroacetic acid (0.1%)

  • Sample: this compound, accurately weighed and dissolved in a suitable solvent (e.g., Acetonitrile or Methanol) to a known concentration (e.g., 1 mg/mL).

2. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the analytical HPLC method.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm

3. Experimental Procedure

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Prepare a standard solution of this compound at a known concentration.

  • Inject the standard solution and run the gradient method.

  • Identify the peak corresponding to this compound based on its retention time.

  • To determine purity, calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Preparative Method Protocol

This protocol is for the purification of this compound from a crude reaction mixture.

1. Instrumentation and Materials

  • Preparative HPLC system with a fraction collector

  • Preparative C18 reverse-phase column (e.g., 21.2 x 250 mm, 10 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Trifluoroacetic acid (0.1%)

  • Crude sample of this compound dissolved in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then diluted with the initial mobile phase.

2. Chromatographic Conditions

The following table outlines the recommended starting conditions for the preparative HPLC method.

ParameterCondition
Column Preparative C18 (21.2 x 250 mm, 10 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized based on analytical run (e.g., 40-70% B over 30 minutes)
Flow Rate 20 mL/min
Injection Volume 1-5 mL (depending on sample concentration and column capacity)
Column Temperature Ambient
Detection Wavelength 254 nm

3. Experimental Procedure

  • Develop an analytical method first to determine the retention time of this compound and its separation from impurities.

  • Scale up the analytical method to the preparative scale, adjusting the flow rate and gradient for the larger column dimensions.

  • Dissolve the crude sample in a minimal amount of a strong solvent and dilute with the mobile phase to prevent precipitation on the column.

  • Inject the dissolved crude sample.

  • Collect fractions based on the UV signal corresponding to the peak of this compound.

  • Analyze the collected fractions for purity using the analytical HPLC method.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Data Presentation

Table 1: Analytical HPLC Method Parameters and Expected Results

ParameterValue
Compound NameThis compound
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseA: H₂O + 0.1% FA, B: ACN + 0.1% FA
Gradient30-90% B in 20 min
Flow Rate1.0 mL/min
Expected Retention Time (tR)12.5 ± 1.0 min
Theoretical Plates (N)> 10000
Tailing Factor (Tf)0.9 - 1.5
Purity (Area %)> 98%

Table 2: Preparative HPLC Method Parameters and Expected Results

ParameterValue
Compound NameThis compound
ColumnPreparative C18 (21.2 x 250 mm, 10 µm)
Mobile PhaseA: H₂O + 0.1% FA, B: ACN + 0.1% FA
Gradient40-70% B in 30 min
Flow Rate20 mL/min
Sample Loading50-200 mg per injection
Recovery> 85%
Purity of Isolated Fraction> 99%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Post-Purification Crude Crude this compound Dissolve Dissolve in minimal strong solvent Crude->Dissolve Dilute Dilute with mobile phase Dissolve->Dilute Inject Inject Sample Dilute->Inject Column Preparative C18 Column (Gradient Elution) Inject->Column Detect UV Detector (254 nm) Column->Detect Collect Fraction Collector Detect->Collect Fractions Collected Fractions Collect->Fractions Analyze Analyze Fractions (Analytical HPLC) Fractions->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Final Pure this compound Evaporate->Final Analytical_Workflow Start Start PrepareSample Prepare Standard Solution (1 mg/mL) Start->PrepareSample Equilibrate Equilibrate HPLC System (Analytical Column) Start->Equilibrate Inject Inject 10 µL PrepareSample->Inject Equilibrate->Inject RunMethod Run Gradient Method (20 min) Inject->RunMethod AcquireData Acquire Chromatogram (UV at 254 nm) RunMethod->AcquireData Integrate Integrate Peaks AcquireData->Integrate Calculate Calculate Area Percent Purity Integrate->Calculate End End Calculate->End

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 3-Benzyl-1H-indazole for In Vitro Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of 3-Benzyl-1H-indazole for reliable and reproducible in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The reported aqueous solubility of this compound is approximately 12.5 µg/mL at a pH of 7.4[1][2]. This low solubility can present significant challenges for in vitro experiments, potentially leading to compound precipitation and inaccurate results.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue known as "DMSO crash-out." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO becomes insoluble upon dilution into an aqueous medium[3][4][5]. To mitigate this, consider the following:

  • Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be toxic to cells and increase the likelihood of precipitation[6].

  • Use a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a serial dilution approach.

  • Vortex during addition: Vigorously vortexing the aqueous solution while adding the DMSO stock can help to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation[5].

  • Employ solubilizing excipients: Incorporating co-solvents, cyclodextrins, or surfactants in your aqueous medium can help maintain the solubility of this compound.

Q3: What are the most common strategies for improving the aqueous solubility of a hydrophobic compound like this compound for in vitro assays?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs for in vitro studies. The choice of method depends on the specific experimental requirements. Key strategies include:

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous medium can increase the solubility of nonpolar compounds by reducing the polarity of the solvent system[7][8][9].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic "guest" molecules, forming a more water-soluble inclusion complex[10][11][12][13][14].

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase the proportion of the more soluble ionized form[6][7][15]. The indazole moiety of this compound has nitrogen atoms that can be protonated or deprotonated[6][16].

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions[10][15][17]. However, care must be taken as surfactants can be toxic to cells at higher concentrations[18].

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its wettability and dissolution rate[8][10][19]. This is often achieved through techniques like solvent evaporation or hot-melt extrusion.

Troubleshooting Guides

Issue: Compound Precipitation in Cell Culture Media

If you observe precipitation of this compound in your cell culture plates, follow this troubleshooting workflow:

G start Precipitation Observed in Cell Culture Medium check_dmso Is the final DMSO concentration < 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso No check_dilution How was the working solution prepared? check_dmso->check_dilution Yes retest Retest for precipitation reduce_dmso->retest stepwise_dilution Implement stepwise dilution with vortexing check_dilution->stepwise_dilution Direct addition use_excipients Incorporate solubilizing excipients (e.g., co-solvents, cyclodextrins) check_dilution->use_excipients Stepwise dilution already used stepwise_dilution->retest use_excipients->retest end Precipitation Resolved retest->end

Caption: Troubleshooting workflow for addressing compound precipitation.

Quantitative Data Summary

The following table summarizes common solubilization strategies and their typical working concentrations for in vitro studies. The effectiveness of each method will need to be empirically determined for this compound.

Solubilization StrategyExcipient ExampleTypical In Vitro Concentration RangeAdvantagesPotential Disadvantages
Co-solvency Polyethylene Glycol 400 (PEG 400)1 - 10% (v/v)Simple to prepare, effective for many nonpolar compounds.Can be cytotoxic at higher concentrations, may interfere with some assays.
Propylene Glycol1 - 5% (v/v)Good solubilizing power for many compounds.Can have biological effects at higher concentrations.
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 20 mMLow cytotoxicity, can significantly increase solubility.May alter the free concentration of the drug, potentially affecting activity.
Surfactants Polysorbate 80 (Tween® 80)0.01 - 0.1% (v/v)Effective at low concentrations.Can be cytotoxic and may interfere with cell membranes and protein function.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (PEG 400)

Objective: To prepare a stock solution of this compound with improved aqueous solubility using a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene Glycol 400 (PEG 400), sterile

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration primary stock in DMSO: a. Weigh out a precise amount of this compound powder. b. Dissolve the powder in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Vortex thoroughly to ensure complete dissolution.

  • Prepare the co-solvent/aqueous buffer mixture: a. In a sterile tube, prepare the desired concentration of PEG 400 in your aqueous buffer. For example, to make a 10% PEG 400 solution, mix 1 mL of PEG 400 with 9 mL of PBS.

  • Prepare the working solution: a. Perform a serial dilution of the primary DMSO stock into the PEG 400/buffer mixture to achieve the desired final concentration of this compound. b. Ensure the final DMSO concentration in the working solution is kept to a minimum (ideally ≤ 0.1%).

  • Visual Inspection and Quantification (Optional): a. Visually inspect the working solution for any signs of precipitation. b. For a quantitative assessment, the solution can be filtered or centrifuged, and the concentration of the supernatant can be measured using a suitable analytical method like HPLC.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (HP-β-CD)

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.4), sterile

  • Sterile microcentrifuge tubes

  • Orbital shaker or vortex mixer

Procedure:

  • Prepare the HP-β-CD solution: a. Dissolve HP-β-CD in the aqueous buffer to the desired concentration (e.g., 20 mM). Gentle warming (to 37°C) may be required to aid dissolution.

  • Add this compound: a. Add an excess amount of this compound powder to the HP-β-CD solution.

  • Equilibrate the complex: a. Tightly cap the tube and place it on an orbital shaker or vortex mixer. b. Allow the mixture to equilibrate for 24-48 hours at room temperature to ensure maximum complex formation.

  • Remove undissolved compound: a. After equilibration, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the undissolved compound. b. Alternatively, filter the suspension through a 0.22 µm filter to remove any insoluble particles.

  • Determine the concentration: a. The concentration of the solubilized this compound in the clear supernatant or filtrate can be determined using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizations

G cluster_0 Aqueous Environment cluster_1 Cyclodextrin Solution Indazole This compound (Hydrophobic) Precipitate Precipitate Indazole->Precipitate Low Solubility Cyclodextrin HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Cyclodextrin->Complex Encapsulation Indazole_in_CD This compound

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Overcoming common side reactions in 3-Benzyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Benzyl-1H-indazole. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most prevalent side reaction is the formation of regioisomers during the N-alkylation step, yielding a mixture of N-1 and N-2 benzyl indazoles. The ratio of these isomers is highly dependent on the reaction conditions.[1][2] Other potential side reactions include the formation of dimers and hydrazones, particularly when synthesizing the indazole core at elevated temperatures.[3] If starting from a precursor like indazole-3-carboxylic acid, decarboxylation can occur under harsh conditions.

Q2: How can I control the regioselectivity to favor the formation of the desired N-1 benzylated indazole?

A2: The choice of base and solvent system is critical for controlling regioselectivity.[1][2] To favor the thermodynamically more stable N-1 isomer, a combination of a strong, non-nucleophilic base and a non-polar, aprotic solvent is recommended.[1][2][4] The use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) has been shown to provide high N-1 selectivity.[4]

Q3: I obtained a mixture of N-1 and N-2 isomers. How can I separate them?

A3: The N-1 and N-2 regioisomers can typically be separated using column chromatography on silica gel, as they often exhibit different polarities.[1] Recrystallization using a mixed solvent system, such as acetone/water, ethanol/water, or THF/water, can also be an effective method for purifying the desired isomer.[5]

Q4: What are the recommended starting materials for synthesizing the this compound core?

A4: A common and effective starting material is 2-aminobenzophenone.[6][7][8] The synthesis involves the reaction of 2-aminobenzophenone with a suitable reagent like hydroxylamine to form an oxime, which then undergoes cyclization to yield the 3-substituted indazole.[9] Another approach involves the [3+2] cycloaddition of arynes with N-tosylhydrazones.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired this compound Suboptimal reaction conditions for indazole ring formation.If starting from 2-aminobenzophenone, ensure complete conversion to the oxime before cyclization. Use of a mild acid catalyst can facilitate the cyclization.
Inefficient N-benzylation.Ensure the use of a suitable base and solvent combination (e.g., NaH in THF) to deprotonate the indazole effectively. Use a slight excess of benzyl bromide.
Formation of a significant amount of the N-2 benzyl isomer Reaction conditions favor kinetic control.To favor the N-1 isomer, use conditions that promote thermodynamic control. This includes using a non-polar aprotic solvent like THF and a strong base like NaH. Avoid polar aprotic solvents like DMF if N-1 selectivity is desired, as they can lead to mixtures.[2]
Presence of unreacted starting materials Incomplete reaction.Increase the reaction time or temperature moderately. Ensure all reagents are pure and dry, especially when using moisture-sensitive reagents like NaH.
Difficulty in purifying the final product Co-elution of isomers during chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, attempt recrystallization from different solvent mixtures.[5]
Presence of hard-to-remove byproducts.Consider a different synthetic route or a more rigorous work-up procedure to remove impurities before purification.

Quantitative Data Summary

The following tables summarize quantitative data for key steps in the synthesis of N-alkylated indazoles, which can be extrapolated to the synthesis of 1-Benzyl-3-benzyl-1H-indazole.

Table 1: Regioselectivity of N-Alkylation of 3-Substituted Indazoles

Substituent at C-3 Base Solvent Alkylating Agent N-1:N-2 Ratio Yield (%) Reference
CarboxymethylNaHTHFn-Pentyl bromide>99:195[4]
tert-ButylNaHTHFn-Pentyl bromide>99:188[4]
Acetyl (COMe)NaHTHFn-Pentyl bromide>99:192[4]
CarboxamideNaHTHFn-Pentyl bromide>99:196[4]
Methyl 5-bromo-3-carboxylateK₂CO₃DMFMethyl iodide1:1.184[2]
Methyl 5-bromo-3-carboxylateCs₂CO₃DioxaneIsopropyl bromide1:1.2Low[2]

Table 2: Purification of N-Alkylated Indazole Isomers

Purification Method Stationary/Solvent System Typical Purity Achieved Reference
Column ChromatographySilica Gel>98%[1]
RecrystallizationTHF/Water>99%[5]
RecrystallizationAcetone/Water>99%[5]
RecrystallizationEthanol/Water>99%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Aminobenzophenone

This protocol is a generalized procedure based on established methods for synthesizing 3-substituted indazoles.[7][9]

  • Oxime Formation:

    • Dissolve 2-aminobenzophenone (1.0 eq.) in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq.) and a base like sodium acetate (1.5 eq.).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water to precipitate the oxime.

    • Filter the solid, wash with water, and dry.

  • Cyclization to this compound:

    • The crude oxime can be cyclized by heating in a high-boiling solvent like diethylene glycol, or by using a dehydrating agent such as polyphosphoric acid (PPA).

    • Heat the mixture at 120-150 °C for 2-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective N-Benzylation of 3-Substituted Indazole

This protocol is adapted from methods favoring N-1 alkylation.[4]

  • Deprotonation:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 3-substituted 1H-indazole (1.0 eq.) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation:

    • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start 2-Aminobenzophenone oxime Oxime Formation (Hydroxylamine HCl, Base) start->oxime cyclization Cyclization (Heat or Dehydrating Agent) oxime->cyclization product Crude this compound cyclization->product purify Column Chromatography or Recrystallization product->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_solutions Troubleshooting Steps start N-Benzylation of Indazole check_isomers Mixture of N-1 and N-2 Isomers? start->check_isomers optimize_conditions Optimize Reaction Conditions: - Base: NaH - Solvent: THF check_isomers->optimize_conditions Yes purification Purification: - Column Chromatography - Recrystallization check_isomers->purification Yes (for existing mixture) desired_product Desired N-1 Product check_isomers->desired_product No optimize_conditions->start Re-run Reaction purification->desired_product undesired_product Undesired N-2 Product purification->undesired_product

Caption: Troubleshooting logic for addressing the formation of N-1 and N-2 isomers.

References

Optimizing reaction conditions for the synthesis of 3-Benzyl-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-benzyl-1H-indazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.

Issue 1: Low Yield of the Desired this compound Product

  • Question: My reaction to synthesize a this compound derivative is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Firstly, incomplete deprotonation of the starting indazole can be a problem. Ensure you are using a sufficiently strong base and anhydrous conditions. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is often effective for achieving good N1-selectivity and high yields.[1][2] Secondly, the choice of the benzylating agent is crucial. Benzyl bromides are commonly used and are generally reactive.[3] Ensure the purity of your starting materials and reagents, as impurities can interfere with the reaction. Reaction temperature and time also play a significant role; monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Formation of N2-Alkylated Isomer as a Major Side Product

  • Question: I am getting a significant amount of the N2-benzyl-indazole isomer in my reaction, which is difficult to separate from the desired N1-isomer. How can I improve the regioselectivity for N1-benzylation?

  • Answer: The formation of a mixture of N1 and N2 isomers is a common challenge in indazole chemistry.[1] The thermodynamically more stable 1H-indazole is often the desired product.[2] To favor the N1-isomer, consider the following strategies:

    • Base and Solvent System: The combination of base and solvent is critical. Using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has been shown to be highly effective for achieving N1-selectivity.[1]

    • Steric Hindrance: If your indazole scaffold allows, introducing a bulky substituent at the C3-position can sterically hinder the N2-position, thereby favoring alkylation at the N1-position.[1]

    • Thermodynamic Control: Conditions that allow for thermodynamic equilibration will favor the more stable N1-alkylated product.[1] This may involve adjusting the reaction temperature and time.

Issue 3: Formation of Other Side Products (e.g., Indazolones, Hydrazones)

  • Question: Besides the N2-isomer, I am observing other unknown impurities in my reaction mixture. What could these be and how can I prevent their formation?

  • Answer: Common side products in indazole synthesis can include indazolones and hydrazones.[2] The formation of these byproducts is highly dependent on the synthetic route and reaction conditions.[2] Indazolone formation can sometimes occur under harsh basic conditions or in the presence of oxygen. Ensuring an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions. The formation of hydrazones is more common in syntheses starting from carbonyl compounds and hydrazines. Careful control of stoichiometry and reaction conditions is key to minimizing these impurities.

Issue 4: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify my this compound derivative. What purification techniques are most effective?

  • Answer: Flash column chromatography on silica gel is the most common and effective method for purifying indazole derivatives.[1] A step gradient of solvents, such as methanol in chloroform or ethyl acetate in hexanes, is often used to elute the desired product. If the N1 and N2 isomers are difficult to separate, optimizing the solvent system for your column chromatography is crucial. Sometimes, recrystallization can also be an effective purification method for solid products.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound derivatives?

A1: A common approach is the N-alkylation of a pre-formed 1H-indazole ring with a benzyl halide (e.g., benzyl bromide).[3] Alternatively, one can start from precursors that are then cyclized to form the indazole ring, followed by or concurrent with benzylation. For instance, ortho-aminobenzaldehydes or ortho-aminoketones can be converted to oxime intermediates and then cyclized.[4]

Q2: How can I confirm the correct regiochemistry of my benzylated indazole product (N1 vs. N2)?

A2: Spectroscopic methods are essential for distinguishing between 1H- and 2H-indazole isomers.[2] In ¹H NMR spectroscopy, the chemical shift of the proton at the 3-position is a key indicator; for 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer.[2] ¹³C and ¹⁵N NMR can also be diagnostic.[2] Additionally, techniques like HPLC can often separate the two isomers, and their distinct UV-Vis spectra can aid in identification.[2]

Q3: Can the reaction temperature significantly impact the outcome of the synthesis?

A3: Yes, reaction temperature is a critical parameter. For N-alkylation reactions, lower temperatures may favor kinetic control, potentially leading to a higher proportion of the N2-isomer.[1] Conversely, higher temperatures can promote thermodynamic equilibration, favoring the more stable N1-isomer.[1] However, excessively high temperatures can lead to the formation of degradation products.[2] It is crucial to optimize the temperature for your specific substrate and reaction conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 1-benzyl-indazole derivatives.

Starting MaterialBenzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-bromo-1H-indazoleBenzyl bromidePotassium t-butoxideTolueneRoom Temp~3Not specified[3]
Substituted 1H-indazoleAlkyl bromideSodium hydrideTHF0 to Room TempNot specifiedNot specified[1]
1H-indazole-3-carboxylic acid------
Different amines (R)HOBT, EDC.HCl, TEADMFRoom Temp4-658-98

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Benzylation of 1H-Indazole [1]

  • To a solution of the substituted 1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_indazole 1H-Indazole Derivative deprotonation Deprotonation start_indazole->deprotonation start_benzyl Benzyl Bromide alkylation N-Alkylation start_benzyl->alkylation start_base Base (e.g., NaH) start_base->deprotonation start_solvent Anhydrous Solvent (e.g., THF) start_solvent->deprotonation deprotonation->alkylation Addition of Benzyl Bromide quench Quenching alkylation->quench Reaction Monitoring (TLC/LC-MS) extraction Extraction quench->extraction purification Column Chromatography extraction->purification product This compound Derivative purification->product

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_regioselectivity start Low N1/N2 Regioselectivity check_base_solvent Is the base/solvent system optimized for N1 selectivity? start->check_base_solvent use_nah_thf Use NaH in anhydrous THF check_base_solvent->use_nah_thf No check_sterics Is there steric hindrance at the C3 position? check_base_solvent->check_sterics Yes use_nah_thf->check_sterics introduce_bulk Consider a bulkier C3 substituent if possible check_sterics->introduce_bulk No check_temp Are reaction conditions under thermodynamic control? check_sterics->check_temp Yes introduce_bulk->check_temp optimize_temp_time Optimize temperature and reaction time to favor the thermodynamic product check_temp->optimize_temp_time No solution Improved N1-Selectivity check_temp->solution Yes optimize_temp_time->solution

Caption: Troubleshooting decision tree for improving N1-regioselectivity in indazole benzylation.

References

Stabilizing 3-Benzyl-1H-indazole in solution for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Benzyl-1H-indazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for a this compound solution?

A1: For optimal long-term stability, solutions of this compound should be stored at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[1] Repeated freeze-thaw cycles should be avoided as they can degrade the compound.

Q2: Which solvent is best for dissolving this compound for long-term storage?

A2: While this compound is reported to have moderate solubility in organic solvents, for long-term storage, anhydrous dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and relatively low reactivity under proper storage conditions.[2] For applications where DMSO is not suitable, anhydrous ethanol or acetonitrile may be used, but stability should be monitored more frequently. It is crucial to use anhydrous solvents to minimize hydrolysis.

Q3: How can I tell if my this compound solution has degraded?

A3: Visual inspection can be the first indicator of degradation. A significant change in the color or clarity of the solution may suggest chemical changes.[1] For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the appearance of new peaks or changes in the spectral profile of the parent compound.

Q4: What are the potential degradation pathways for this compound in solution?

A4: Based on the structure of this compound and general knowledge of similar compounds, the likely degradation pathways include:

  • Oxidation: The benzyl group is susceptible to oxidation, potentially forming benzaldehyde and benzoic acid derivatives. The indazole ring itself can also be oxidized.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the indazole ring may be susceptible to cleavage.

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation processes mentioned above.

Q5: How can I monitor the purity and stability of my this compound solution over time?

A5: A stability-indicating HPLC-UV method is the most common and reliable way to monitor the purity and stability of your compound. This involves developing an HPLC method that can separate the parent this compound peak from any potential degradation products. Regular analysis of the stored solution will allow you to quantify the amount of the parent compound remaining and detect the formation of any impurities. 1H NMR spectroscopy can also be used to detect structural changes and the presence of new species.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the solution upon storage, especially at low temperatures. The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature.Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate before use. For long-term storage, consider preparing a slightly more dilute stock solution.
The color of the solution changes over time (e.g., turns yellow or brown). This is a common indicator of chemical degradation, likely due to oxidation or photodegradation.[1]Discard the solution and prepare a fresh one. Ensure the new solution is stored under an inert atmosphere, protected from light, and refrigerated.
Inconsistent experimental results using the same stock solution. The compound may be degrading, leading to a decrease in the effective concentration of the active molecule.Perform a purity check of the stock solution using HPLC or NMR. If degradation is confirmed, prepare a fresh stock solution. It is good practice to aliquot stock solutions to minimize the number of freeze-thaw cycles and contamination events.
Unexpected peaks appear in the HPLC chromatogram of the sample. These are likely degradation products.Identify the stress conditions that may have led to degradation (e.g., exposure to light, elevated temperature, presence of water or reactive chemicals). Optimize storage and handling procedures to minimize these conditions. A forced degradation study can help to identify and characterize these unknown peaks.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Ensure all glassware is clean and dry. Use anhydrous DMSO of high purity.

  • Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 208.26 g/mol ) in a fume hood. For 1 mL of a 10 mM solution, 2.08 mg is needed.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 30°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in amber vials to minimize light exposure and freeze-thaw cycles. Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing. Store at 2-8°C.

Protocol 2: Stability Assessment by HPLC-UV

This protocol provides a general framework. Method optimization and validation are required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution with acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The UV detector should be set to a wavelength where this compound has strong absorbance, likely in the range of 220-280 nm. An initial UV scan of a dilute solution will help determine the optimal wavelength.

  • Sample Preparation: Dilute a small aliquot of the stock solution in the initial mobile phase to a concentration suitable for UV detection (e.g., 10-50 µM).

  • Analysis: Inject the prepared sample. The retention time and peak area of the this compound peak should be recorded.

  • Stability Monitoring: To assess stability, analyze a freshly prepared solution and compare the chromatogram to that of a solution that has been stored for a specific period. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The percentage of the parent compound remaining can be calculated as: (Peak Area (t=x) / Peak Area (t=0)) * 100

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis weigh Weigh Compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve mix Vortex/Sonicate dissolve->mix aliquot Aliquot into Vials mix->aliquot purge Purge with Inert Gas aliquot->purge store Store at 2-8°C, Protected from Light purge->store sample Take Aliquot for Analysis store->sample hplc Analyze by HPLC-UV sample->hplc data Compare Data to t=0 hplc->data

Caption: Workflow for preparing, storing, and analyzing this compound solutions.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Visually Inspect Solution start->check_solution color_change Color Change or Precipitate? check_solution->color_change prepare_fresh Prepare Fresh Solution & Optimize Storage color_change->prepare_fresh Yes no_change No Visual Change color_change->no_change No analyze_purity Analyze Purity by HPLC/NMR no_change->analyze_purity degradation Degradation Detected? analyze_purity->degradation degradation->prepare_fresh Yes no_degradation No Degradation Detected degradation->no_degradation No investigate_other Investigate Other Experimental Parameters no_degradation->investigate_other

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting low yields in the synthesis of 3-Benzyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Benzyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide robust protocols for improving synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, particularly when using methods such as the [3+2] cycloaddition of arynes and hydrazones.

Q1: My overall yield is critically low, and I primarily recover unreacted starting materials. What is the likely cause?

A: Low conversion is a common issue that typically points to problems with one of the key reaction steps: the in situ generation of the reactive intermediates (aryne and the diazo compound).

  • Inefficient Aryne Generation: The formation of the benzyne intermediate from precursors like o-(trimethylsilyl)phenyl triflate is highly sensitive to the reaction conditions. The fluoride source (e.g., CsF, KF, or TBAF) must be anhydrous and of high purity.[1][2] Old or poorly stored fluoride salts can be hydrated, which will quench the reaction.

  • Diazo Intermediate Issues: The N-tosylhydrazone of phenylacetaldehyde decomposes in the presence of base to form a diazo intermediate. If the base is not strong enough or if the temperature is not optimal, this conversion can be slow or incomplete.

  • Moisture and Air Sensitivity: Aryne and diazo intermediates are highly reactive and sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). Solvents must be anhydrous.

  • Suboptimal Temperature: The reaction requires a specific temperature to proceed efficiently. If the temperature is too low, the rate of formation for the intermediates will be too slow. If it's too high, the intermediates may decompose before they can react.

Solution Workflow:

  • Verify Reagent Quality: Use freshly opened or properly stored anhydrous CsF. Ensure the aryne precursor is pure.

  • Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous, degassed solvents. Maintain a positive pressure of an inert gas.

  • Optimize Reaction Temperature: Start with the literature-recommended temperature and consider a systematic optimization if yields remain low.

Q2: My TLC plate shows a complex mixture of spots after the reaction, making purification difficult and lowering the isolated yield. What are these byproducts?

A: The formation of multiple byproducts is often due to the high reactivity of the intermediates, which can undergo side reactions if not consumed by the desired pathway.

  • Aryne Side Reactions: Benzyne is a highly reactive species and can undergo self-reaction, such as trimerization, to form triphenylene, which can complicate purification.

  • Diazo Compound Decomposition: Diazo compounds can undergo various undesired reactions, including Wolff rearrangement or insertion into C-H bonds if the cycloaddition is not efficient.

  • Isomer Formation: While the [3+2] cycloaddition of a diazo compound with benzyne is generally regioselective for the 3-substituted indazole, other synthetic routes can produce mixtures of N1- and N2-alkylated indazoles, which are notoriously difficult to separate.[3][4] If your route involves direct alkylation of an indazole core, this is a primary concern.

  • Oxidation: The final product, this compound, can be susceptible to air oxidation over time, leading to colored impurities.

Troubleshooting Steps:

  • Control Reagent Stoichiometry: Ensure the stoichiometry of the hydrazone and aryne precursor is optimized. A slow addition of one reagent to the other can sometimes minimize side reactions.

  • Analyze Byproducts: Use techniques like LC-MS or crude NMR to identify the major byproducts. This can provide clues about the undesired reaction pathway.

  • Refine Purification: If byproduct formation is unavoidable, develop a more effective purification strategy. This may involve using a different stationary phase or a carefully optimized gradient elution in column chromatography.

Q3: I am struggling with the purification of this compound and losing a significant amount of product during this stage. What is the best purification strategy?

A: Product loss during purification is a frequent cause of low overall yield. The choice of method and its careful execution are critical. Column chromatography is the most common and effective method for purifying 3-substituted indazoles.

  • Stationary Phase: Silica gel is the standard choice.

  • Eluent System: A non-polar/polar solvent system is typically used. A gradient elution starting with a non-polar solvent (like Hexane or Heptane) and gradually increasing the polarity with a more polar solvent (like Ethyl Acetate or Dichloromethane) is highly effective.

  • Monitoring: Closely monitor the fractions using TLC to avoid mixing pure product fractions with those containing impurities.

  • Product Stability: Be aware that some indazole derivatives can be sensitive to acidic silica gel. If you suspect product degradation on the column, you can use deactivated (neutral) silica gel, prepared by washing with a solvent mixture containing a small amount of a basic modifier like triethylamine.

ParameterValue / Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Hexane/Ethyl Acetate or Dichloromethane/Methanol Gradient
Typical Gradient Start at 100% Hexane, gradually increase to 5-20% Ethyl Acetate
TLC Visualization UV light (254 nm)
Product Handling Remove solvent under reduced pressure at low temperature (<40°C) to prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound via [3+2] Cycloaddition

This protocol is based on the reaction of an aryne with an in situ generated diazo compound from an N-tosylhydrazone.[2][5]

Step 1: Preparation of Phenylacetaldehyde N-Tosylhydrazone

  • Dissolve phenylacetaldehyde (1.0 eq) in methanol.

  • Add tosylhydrazide (1.05 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.

Step 2: [3+2] Cycloaddition Reaction

  • To a flame-dried round-bottom flask under an Argon atmosphere, add the prepared phenylacetaldehyde N-tosylhydrazone (1.2 eq) and anhydrous Cesium Fluoride (CsF) (2.5 eq).

  • Add anhydrous acetonitrile (MeCN) via syringe.

  • Stir the suspension at the specified reaction temperature (e.g., 60-80 °C).

  • Slowly add a solution of o-(trimethylsilyl)phenyl triflate (1.0 eq) in anhydrous MeCN via syringe pump over 1-2 hours.

  • Monitor the reaction by TLC until the aryne precursor is consumed.

  • Cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Slurry silica gel in 100% hexane and pack it into a glass column.

  • Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or toluene. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elute the Column: Begin elution with 100% hexane. Gradually increase the eluent polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC. Combine the fractions containing the pure this compound.

  • Isolate the Product: Remove the solvent from the combined pure fractions using a rotary evaporator. Place the resulting solid or oil under high vacuum to remove any residual solvent.

Visualizations

Synthesis and Purification Workflow

G Figure 1. General Workflow for Synthesis and Purification cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Combine Hydrazone & CsF in Anhydrous Solvent B Add Aryne Precursor (Slow Addition) A->B Heat & Stir under Inert Atm. C Quench with Water B->C D Extract with Organic Solvent C->D E Dry & Concentrate D->E F Column Chromatography (Silica Gel) E->F G Isolate Pure Fractions F->G H Pure this compound G->H

Caption: General Workflow for Synthesis and Purification

Troubleshooting Decision Tree

G Figure 2. Troubleshooting Low Yields Start Low Yield Observed Q1 Analyze Crude TLC/NMR: Unreacted Starting Material? Start->Q1 A1_Yes Cause: Incomplete Reaction - Check Reagent Purity (CsF) - Ensure Anhydrous Conditions - Optimize Temperature/Time Q1->A1_Yes Yes Q2 Multiple Unidentified Spots? Q1->Q2 No A2_Yes Cause: Side Reactions - Check Reagent Stoichiometry - Consider Slower Addition Rate - Analyze Byproducts (LC-MS) Q2->A2_Yes Yes A2_No Cause: Product Loss - Refine Purification Technique - Check for Degradation on Silica - Minimize Transfers Q2->A2_No No

Caption: Troubleshooting Low Yields

Key Reaction vs. Side Reaction

G Figure 3. Desired Reaction vs. Aryne Side Reaction cluster_desired Desired [3+2] Cycloaddition cluster_side Potential Side Reaction Aryne Benzyne Intermediate Product This compound Aryne->Product Diazo Diazo Intermediate Diazo->Product Aryne2 Benzyne Intermediate Triphenylene Triphenylene (Byproduct) Aryne2->Triphenylene Trimerization

Caption: Desired Reaction vs. Aryne Side Reaction

References

How to avoid regioisomer formation during functionalization of 3-Benzyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling regioselectivity during the functionalization of 3-benzyl-1H-indazole. Direct functionalization of the indazole core can lead to a mixture of N1 and N2 regioisomers, complicating purification and reducing yields. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you achieve your desired isomeric product.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when functionalizing this compound?

The primary challenge in the functionalization of this compound is controlling the regioselectivity of the reaction. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2, which can both react with electrophiles, leading to the formation of a mixture of N1- and N2-substituted regioisomers.[1][2][3][4][5] The ratio of these isomers is highly dependent on the reaction conditions.[1] Achieving high selectivity for one isomer over the other is crucial for efficient synthesis and to avoid difficult and costly separation processes.[1]

Q2: What are the key factors that influence whether functionalization occurs at the N1 or N2 position?

The regiochemical outcome of the functionalization of indazoles is governed by a combination of steric and electronic factors, as well as the specific reaction conditions employed. The most critical factors include:

  • Base and Solvent System: The choice of base and solvent is paramount in directing the regioselectivity.[1] Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[1][2][6] Conversely, polar aprotic solvents like N,N-dimethylformamide (DMF) can often lead to mixtures of N1 and N2 isomers.[1]

  • Nature of the Electrophile: The type of electrophile used can influence the site of attack. While general alkylating agents' selectivity is heavily condition-dependent, specific reagents have been developed for selective functionalization.

  • Substituents on the Indazole Ring: The electronic properties of substituents on the indazole ring can direct the functionalization. Electron-withdrawing groups at the C7 position, for instance, have been shown to confer excellent N2-regioselectivity.[2][5][6] The 3-benzyl group is primarily a steric directing group.

  • Counter-ion: The cation from the base can play a role in directing the reaction, potentially through chelation with coordinating groups on the indazole.[1][3]

Q3: How can I selectively achieve N1-functionalization of this compound?

To favor the formation of the N1-substituted product, the use of a strong, non-coordinating base in a non-polar, aprotic solvent is the most effective strategy.[1][2][6] The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N1-selectivity in the alkylation of various 3-substituted indazoles.[2][6] This is attributed to the formation of a sodium-chelated intermediate that sterically hinders the N2 position.[1]

Q4: What methods are recommended for obtaining the N2-functionalized isomer?

Selective N2-functionalization is often more challenging to achieve. However, specific methodologies have been developed:

  • Mitsunobu Reaction: The Mitsunobu reaction has demonstrated a strong preference for the formation of the N2-regioisomer in the alkylation of indazoles.[2]

  • Catalytic Methods: The use of trifluoromethanesulfonic acid or copper(II) triflate as catalysts with alkyl 2,2,2-trichloroacetimidates as alkylating agents has been shown to be a general and selective procedure for the N2-alkylation of 1H-indazoles.[7]

  • Influence of Substituents: While not directly modifying the this compound itself, the presence of an electron-withdrawing group, such as a nitro or carboxylate group, at the C7 position of the indazole ring can strongly direct alkylation to the N2 position.[2][5][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Desired Isomer Reaction conditions are not optimal for the desired regioselectivity, leading to a mixture of products.Carefully review and adjust the reaction parameters based on the desired outcome. For N1-selectivity, ensure the use of a strong base like NaH in an anhydrous, non-polar aprotic solvent like THF. For N2-selectivity, consider switching to a Mitsunobu protocol or a catalytic method known to favor N2-alkylation.
Formation of a Mixture of N1 and N2 Isomers The chosen base/solvent system does not provide sufficient directing effect. For example, using potassium carbonate in DMF often results in poor selectivity.[1]To enhance N1-selectivity, switch to NaH in THF.[2][6] If the N2 isomer is desired, explore the alternative methods mentioned in Q4 of the FAQ.
Difficulty in Separating the Regioisomers The physicochemical properties of the N1 and N2 isomers are very similar.Optimize the reaction to produce a single isomer preferentially, minimizing the need for extensive purification. If separation is unavoidable, explore different chromatographic techniques (e.g., different stationary or mobile phases) or consider derivatization to alter the polarity of one isomer.
No Reaction or Poor Conversion The chosen reaction conditions are not sufficiently activating for the indazole or the electrophile is not reactive enough.For alkylations, ensure the base is active and the solvent is anhydrous. Increasing the reaction temperature or using a more reactive electrophile (e.g., an alkyl iodide or triflate over a bromide or chloride) may improve conversion.

Experimental Protocols

Protocol for Selective N1-Alkylation

This protocol is adapted from methodologies that have shown high N1-selectivity for 3-substituted indazoles.[1][2][6]

  • Preparation: To a stirred solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N1-alkylated this compound.

Protocol for Selective N2-Alkylation (Mitsunobu Reaction)

This protocol is based on the general observation that Mitsunobu conditions favor N2-alkylation of indazoles.[2]

  • Preparation: Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under an inert atmosphere.

  • Reaction Initiation: Cool the solution to 0 °C and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.

Quantitative Data Summary

The following table summarizes the regioselectivity observed in the N-alkylation of various indazole derivatives under different reaction conditions, as reported in the literature. While not specific to this compound, these data provide a strong indication of the expected outcomes.

Indazole Substrate Reaction Conditions N1:N2 Ratio Yield Reference
3-Carboxymethyl-1H-indazoleNaH, n-pentyl bromide, THF>99:1-[2][6]
3-tert-Butyl-1H-indazoleNaH, n-pentyl bromide, THF>99:1-[2][6]
3-COMe-1H-indazoleNaH, n-pentyl bromide, THF>99:1-[2][6]
1H-Indazolen-pentanol, PPh₃, DEAD, THF1:2.520% (N1), 58% (N2)[2]
7-NO₂-1H-indazoleNaH, n-pentyl bromide, THF4:96-[2][5][6]
7-CO₂Me-1H-indazoleNaH, n-pentyl bromide, THF4:96-[2][5][6]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodide, NaH, DMF1:1.238% (N1), 46% (N2)[3]
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl tosylate, Cs₂CO₃, DioxaneN1 selective90-98%[3]

Visualizations

Regioselective_Alkylation cluster_n1 N1-Selective Pathway cluster_n2 N2-Selective Pathway Indazole_N1 This compound Anion_N1 Indazolide Anion (Chelated with Na+) Indazole_N1->Anion_N1 NaH, THF Product_N1 N1-Alkylated Product Anion_N1->Product_N1 R-X Indazole_N2 This compound Mitsunobu_Complex Mitsunobu Complex Indazole_N2->Mitsunobu_Complex PPh3, DEAD, R-OH Product_N2 N2-Alkylated Product Mitsunobu_Complex->Product_N2

Caption: Reaction pathways for selective N1 and N2 alkylation of this compound.

Troubleshooting_Logic Start Experiment Start: Functionalization of This compound Desired_Product Desired Product? Start->Desired_Product N1_Product N1 Isomer Desired_Product->N1_Product N1 N2_Product N2 Isomer Desired_Product->N2_Product N2 Optimize_N1 Use NaH in THF N1_Product->Optimize_N1 Optimize_N2 Use Mitsunobu or Catalytic Method N2_Product->Optimize_N2 Mixture Mixture of Isomers Purify Chromatographic Separation Mixture->Purify Optimize_N1->Mixture still a mixture Success Pure Isomer Obtained Optimize_N1->Success success Optimize_N2->Mixture still a mixture Optimize_N2->Success success Purify->Success

Caption: Troubleshooting workflow for obtaining the desired regioisomer.

References

Technical Support Center: Enhancing the Bioavailability of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address the common challenge of poor bioavailability in indazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability, and why is it often a challenge for indazole-based compounds?

A: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. Indazole-based compounds, despite their therapeutic potential, often exhibit poor oral bioavailability due to a combination of factors including low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism.[1] Many promising indazole derivatives are lipophilic, which contributes to their low solubility in gastrointestinal fluids.[2]

Q2: What are the primary factors contributing to the low bioavailability of my indazole compound?

A: The low bioavailability of indazole compounds can typically be attributed to one or more of the following factors:

  • Poor Solubility: Limited ability to dissolve in the gastrointestinal fluids is a primary rate-limiting step for absorption.

  • Low Permeability: The inability of the compound to efficiently pass through the intestinal epithelium into the bloodstream. Some indazole derivatives, however, have been shown to have effective permeability.[3][4]

  • Extensive Metabolism: The compound may be rapidly broken down by enzymes in the liver (first-pass metabolism) or the intestinal wall before it can reach systemic circulation. Indazoles can be susceptible to both Phase I (cytochrome P450-mediated) and Phase II (e.g., glucuronidation) metabolism.[5][6]

Q3: My compound has very low aqueous solubility. What are some initial strategies to improve it for in vivo studies?

A: To enhance solubility for preclinical in vivo experiments, several formulation strategies can be employed:

  • Co-solvents: Use of organic solvents like Dimethyl Sulfoxide (DMSO) can help dissolve poorly soluble compounds, which is then often diluted with saline or PBS to a non-toxic concentration (typically <10%).[7]

  • Surfactants: Incorporating surfactants such as Tween 80 or Solutol HS-15 can increase solubility by forming micelles that encapsulate the drug molecules.[7][8]

  • Complexation Agents: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with indazole compounds, effectively increasing their aqueous solubility.[8]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the formulation vehicle can significantly increase its solubility.

Q4: How can I mitigate the rapid metabolism of my indazole-based compound?

A: If rapid metabolism is the issue, consider these approaches:

  • Medicinal Chemistry: Modify the compound's structure to block metabolic "hot-spots." This can sometimes be achieved by adding groups like fluorine at sites of oxidation.[9] Interestingly, the indazole ring itself is often used as a bioisostere to replace metabolically vulnerable groups like phenols, which are prone to glucuronidation.[6]

  • Prodrug Strategy: Convert the active compound into a prodrug, which is an inactive derivative that is metabolized in the body to release the parent drug. This can improve solubility and protect the molecule from premature metabolism.[2][10]

  • Formulation with Inhibitors: In preclinical studies, co-administration with metabolic inhibitors can help elucidate the impact of metabolism, though this is not a viable long-term strategy for drug development.

Q5: What is a prodrug and how can it enhance bioavailability?

A: A prodrug is a biologically inactive derivative of a parent drug molecule that requires an enzymatic or chemical transformation within the body to release the active drug. This strategy can overcome bioavailability barriers by:

  • Increasing Aqueous Solubility: Attaching a polar promoiety (e.g., phosphate esters) can significantly improve solubility.[2]

  • Improving Permeability: Masking polar functional groups with lipophilic moieties can enhance membrane transport.

  • Protecting from Metabolism: The prodrug modification can shield metabolically labile parts of the molecule from enzymatic degradation during first-pass metabolism. An example includes N-acyloxymethyl analogues of indazoles, which have shown increased solubility and susceptibility to enzymatic hydrolysis to release the parent compound.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My compound precipitates when I prepare the formulation for injection.

  • Potential Cause: The compound's solubility limit is exceeded in the final vehicle composition. This is common when diluting a high-concentration stock (e.g., in 100% DMSO) into an aqueous buffer.[7]

  • Troubleshooting Steps:

    • Optimize Vehicle: Experiment with different co-solvent/surfactant/aqueous buffer ratios. A common formulation for water-insoluble compounds is a mixture of Tween 80, ethanol, and saline.[7]

    • Use Sonication: Gentle sonication can help dissolve the compound and break up small aggregates.[7]

    • Prepare a Suspension: If the compound remains insoluble, creating a homogenous suspension using agents like carboxymethylcellulose (CMC) for oral administration is a viable alternative.[7]

    • Consider Nanotechnology: For long-term development, formulating the compound as a nanosuspension can dramatically increase its dissolution rate and saturation solubility.[2]

Problem 2: After oral dosing, the compound shows very low systemic exposure (AUC), but IV dosing gives high exposure.

  • Potential Cause: This classic bioavailability problem points towards either poor absorption from the gut (due to low solubility or low permeability) or high first-pass metabolism in the liver.

  • Troubleshooting Workflow: The following workflow can help diagnose the underlying issue.

G Start Low Oral Exposure, Good IV Exposure Solubility Assess In Vitro Solubility (Biorelevant Media) Start->Solubility Permeability Assess In Vitro Permeability (e.g., PAMPA, Caco-2) Solubility->Permeability Adequate Sol_Low Problem: Poor Solubility Solubility->Sol_Low Low Metabolism Assess In Vitro Metabolic Stability (Microsomes) Permeability->Metabolism Adequate Perm_Low Problem: Poor Permeability Permeability->Perm_Low Low Met_Low Problem: High Metabolism Metabolism->Met_Low Low Sol_Fix Solution: - Formulation (SEDDS, Nanosuspension) - Prodrug Strategy Sol_Low->Sol_Fix Perm_Fix Solution: - Prodrug Strategy - Chemical Modification Perm_Low->Perm_Fix Met_Fix Solution: - Medicinal Chemistry (Block Metabolism) - Prodrug Strategy Met_Low->Met_Fix

Caption: A decision tree for troubleshooting the cause of poor oral bioavailability.

Problem 3: The compound shows a very high clearance rate and a short half-life in pharmacokinetic studies.

  • Potential Cause: This is a strong indicator of rapid systemic metabolism and elimination. The compound is likely a good substrate for metabolic enzymes like cytochrome P450s.[11]

  • Troubleshooting Steps:

    • In Vitro Metabolism Studies: Use human and rodent liver microsomes or hepatocytes to confirm the high metabolic turnover and identify the major metabolic pathways (e.g., hydroxylation, N-dealkylation, glucuronidation).[5]

    • Metabolite Identification: Employ techniques like LC-MS/MS to identify the structures of the major metabolites. This helps pinpoint the exact site on the molecule that is being modified.[5]

    • Structure-Metabolism Relationship: Once the metabolic "hotspot" is known, medicinal chemistry efforts can be directed at modifying that specific position to block the metabolic reaction without losing therapeutic potency. For example, replacing a hydrogen atom with fluorine can prevent hydroxylation at that site.

Data on Strategies to Improve Indazole Bioavailability

The following table summarizes published examples where bioavailability of indazole-based compounds was successfully improved.

Compound ClassInitial ProblemStrategy AppliedOutcomeReference
1H-indazole derivative Poor pharmacokinetic profile (high clearance, low F%) of the parent phenol compound.Bioisosteric Replacement: Replaced a metabolically labile phenol group with a 1H-indazole ring.Oral bioavailability (F%) increased from 0% for the phenol to 25% for the indazole analogue.[6]
2H-indazole derivative Not specified, but optimization was for in vivo efficacy.Structural Modification: Introduction of specific functional groups.Achieved an oral bioavailability of 72% in rats.[9]
1H-indazole SERDs Optimization for oral drug candidate.Structural Modification: Tempering polarity and incorporating 3-fluoroindazole motifs.Resulted in compounds with good oral bioavailability across species.[9]
Indazole-based HIV Inhibitor Poor aqueous solubility.Prodrug Approach: Synthesized an N-acyloxymethyl analogue.The prodrug showed increased aqueous solubility and was susceptible to enzymatic hydrolysis.[10]

Key Experimental Protocols

Protocol 1: Preparation of a Vehicle for Poorly Soluble Compounds

This protocol describes the preparation of a common vehicle using DMSO and Tween 80 for administering hydrophobic compounds in vivo.[7]

Materials:

  • Indazole compound

  • Dimethyl Sulfoxide (DMSO), 100%

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Methodology:

  • Weigh the required amount of the indazole compound and place it in a sterile tube.

  • Add the minimum volume of 100% DMSO required to fully dissolve the compound.

  • Vortex and/or sonicate the mixture until the compound is completely dissolved, resulting in a clear solution.

  • In a separate tube, prepare the final vehicle by adding Tween 80 to the sterile saline (e.g., to a final concentration of 5-10%). Vortex thoroughly.

  • Slowly add the drug-DMSO concentrate from step 3 into the aqueous vehicle from step 4 while continuously vortexing. This dropwise addition is critical to prevent precipitation.

  • The final concentration of DMSO should be kept as low as possible, typically below 10%, to avoid toxicity.

  • Visually inspect the final formulation for any signs of precipitation before administration.

Protocol 2: General Workflow for In Vitro Metabolic Stability Assay

This workflow outlines the key steps to assess how quickly a compound is metabolized by liver enzymes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Prepare buffer, compound stock, and liver microsome suspension C Pre-incubate microsomes, buffer, and compound at 37°C A->C B Prepare NADPH (cofactor) solution D Initiate reaction by adding NADPH B->D C->D E Take aliquots at time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench reaction in aliquots with cold acetonitrile E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H I Plot % remaining vs. time to calculate half-life (t½) H->I

Caption: A workflow diagram for a typical in vitro metabolic stability assay.

Protocol 3: Assessment of Oral Bioavailability in a Preclinical Model

This protocol provides a high-level overview of a typical pharmacokinetic (PK) study in rodents to determine the absolute oral bioavailability (F%).

Study Design:

  • Animals: Use a single species (e.g., Sprague-Dawley rats), divided into two groups.

  • Group 1 (IV): Receives the compound intravenously (e.g., via tail vein injection) at a low dose (e.g., 1-2 mg/kg). This route ensures 100% bioavailability.[7]

  • Group 2 (PO): Receives the compound orally (via gavage) at a higher dose (e.g., 5-10 mg/kg).[7]

  • Formulation: The IV group requires a solubilized form, while the PO group can use a solution or suspension.

Methodology:

  • Dosing: Administer the compound to each animal according to its assigned group and dose.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Samples are typically collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration versus time for each animal in both groups.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both the IV and PO groups using pharmacokinetic software.

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Formulation Strategies Visualization

The diagram below illustrates two common advanced formulation strategies used to enhance the solubility of poorly soluble drugs like indazole derivatives.

G cluster_cyclo Cyclodextrin Complexation cluster_sedds Self-Emulsifying Drug Delivery System (SEDDS) Indazole1 Poorly Soluble Indazole Complex Soluble Inclusion Complex Indazole1->Complex + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) Cyclodextrin->Complex Indazole2 Indazole in Oil/Surfactant Mix Emulsion Fine Oil-in-Water Micro/Nanoemulsion (Increased Surface Area) Indazole2->Emulsion + GI GI Fluids (Aqueous) GI->Emulsion

References

Selecting appropriate solvents for 3-Benzyl-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate solvents and troubleshooting common issues encountered during reactions involving 3-Benzyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: How critical is solvent selection for reactions involving the indazole N-H bond?

Solvent selection is paramount, especially for reactions involving the N-H bond of the pyrazole ring, such as N-alkylation. The choice of solvent, in conjunction with the base, directly influences the regioselectivity of the reaction, determining the ratio of N-1 to N-2 substituted products.[2] The 1H-tautomer of indazole is generally the more thermodynamically stable form.

Q3: Which solvent system is recommended for selective N-1 benzylation of an indazole?

For selective N-1 alkylation, a common and effective system is the use of sodium hydride (NaH) as a base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[2][3] This combination has been shown to provide high N-1 regioselectivity for various substituted indazoles.[2][3] The preference for the N-1 isomer in this system is often attributed to a combination of steric factors and potential coordination of the sodium cation.

Q4: How can I favor the formation of the N-2 benzylated indazole isomer?

While the N-1 isomer is often thermodynamically favored, conditions can be tuned to favor the N-2 isomer. The choice of solvent can play a significant role; for instance, switching from THF to a more polar solvent like DMSO has been observed to alter or even reverse the regioselectivity in some N-alkylation reactions. Additionally, Mitsunobu reaction conditions (e.g., using an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate like DIAD or DEAD in THF) can often favor the formation of the N-2 alkylated product.

Q5: What are common side reactions to be aware of during this compound reactions?

The most prevalent side reaction in N-alkylation is the formation of the undesired regioisomer (N-1 or N-2). Other potential side reactions include:

  • Over-alkylation: In the presence of a dihaloalkane, dialkylation can occur.

  • Hydrolysis: N-Benzyl substituted indazoles can be susceptible to hydrolysis under strongly alkaline conditions, especially at elevated temperatures.

  • De-benzylation: Under certain basic conditions in the presence of oxygen, N-benzyl substituted indazoles can undergo debenzylation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Poor solubility of reactants: this compound or other reagents may not be fully dissolved in the chosen solvent.- Select a solvent with higher solubilizing power for your substrates. Polar aprotic solvents like DMF or DMSO are often good starting points.- Gently warm the reaction mixture to aid dissolution, but be mindful of potential side reactions at higher temperatures.
Incomplete reaction: The reaction may not have reached completion.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).- Increase the reaction time or temperature, if thermally stable.- Consider a more reactive electrophile or a stronger base.
Product loss during workup: The product may be partially soluble in the aqueous phase during extraction or may be lost during purification.- Perform multiple extractions with an appropriate organic solvent.- Use a saturated brine wash to reduce the solubility of the product in the aqueous layer.- Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent).
Formation of N-1/N-2 Isomer Mixture Suboptimal solvent/base combination: The chosen reaction conditions do not provide adequate regioselectivity.- For N-1 selectivity, use NaH in anhydrous THF.[2][3]- For N-2 selectivity, consider Mitsunobu conditions or explore more polar solvents like DMSO.[2]- The solubility of the base can be a factor; for instance, Cs2CO3 has limited solubility in toluene and 1,4-dioxane, which can impede the reaction.[2]
Steric and electronic effects: The substituents on the indazole ring can influence the N-1/N-2 ratio.- For substrates with bulky groups at the C-3 position, N-1 alkylation is often favored due to steric hindrance around the N-2 position.
Difficulty in Purification Co-elution of isomers: The N-1 and N-2 isomers may have similar polarities, making separation by column chromatography challenging.- Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture may improve separation.- Consider recrystallization from a mixed solvent system to exploit differences in solubility between the isomers.
Presence of unreacted starting material or reagent byproducts. - Perform an aqueous workup to remove water-soluble impurities.- Use a suitable purification technique such as column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Solvent and Base on the N-Alkylation of a Substituted 1H-Indazole

EntryBaseSolventN-1 : N-2 RatioCombined Yield (%)
1Cs2CO3DMF1.4 : 1-
2K2CO3DMF1.4 : 1-
3Na2CO3DMF-27
4K2CO3THFNo Reaction0
5Na2CO3THFNo Reaction0
6Cs2CO3MeCN1.9 : 1-
7Cs2CO3DMSO1.6 : 1-
8Cs2CO3TolueneNo Reaction0
9Cs2CO31,4-DioxaneNo Reaction0

Data adapted from a study on a related 1H-indazole derivative and is intended to be illustrative of the significant impact of solvent and base selection on the outcome of N-alkylation reactions.[2]

Experimental Protocols

Protocol 1: General Procedure for N-1 Benzylation of 3-Substituted-1H-indazole

This protocol is a general method favoring N-1 alkylation.

Materials:

  • 3-Substituted-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 3-substituted-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for deprotonation.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-1 and any minor N-2 isomers.

Visualizations

experimental_workflow start Start reagents 1. Combine Indazole and NaH in THF at 0°C start->reagents deprotonation 2. Stir for 30 min (Deprotonation) reagents->deprotonation addition 3. Add Benzyl Bromide at 0°C deprotonation->addition reaction 4. Warm to RT and Stir (12-24h) addition->reaction quench 5. Quench with aq. NH4Cl at 0°C reaction->quench extraction 6. Extract with Ethyl Acetate quench->extraction purification 7. Dry, Concentrate, and Purify extraction->purification end N-1 Benzylated Product purification->end

Caption: Workflow for N-1 Benzylation of 3-Substituted-1H-indazole.

troubleshooting_logic start Low Yield or Isomer Mixture check_solubility Are reactants fully dissolved? start->check_solubility change_solvent Use a more solubilizing solvent (e.g., DMF, DMSO) check_solubility->change_solvent No check_conditions Is regioselectivity the issue? check_solubility->check_conditions Yes end Improved Outcome change_solvent->end optimize_conditions Modify Base/Solvent: - N-1: NaH/THF - N-2: Mitsunobu check_conditions->optimize_conditions Yes monitor_reaction Is the reaction complete? check_conditions->monitor_reaction No optimize_conditions->end increase_time_temp Increase reaction time or temperature monitor_reaction->increase_time_temp No monitor_reaction->end Yes increase_time_temp->end

Caption: Troubleshooting logic for this compound reactions.

References

Preventing degradation of 3-Benzyl-1H-indazole during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Benzyl-1H-indazole during experimental workup and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup and purification of this compound, presented in a question-and-answer format.

Question 1: After quenching my reaction and performing an aqueous workup, I observe a significant decrease in the yield of my desired this compound. What could be the cause?

Answer: Degradation of this compound during aqueous workup can be attributed to several factors, primarily related to pH and temperature. The indazole ring is sensitive to both strong acidic and basic conditions, which can catalyze isomerization or other decomposition pathways.

Potential Causes and Solutions:

  • Extreme pH: Both strongly acidic and basic conditions can lead to undesired side reactions. It is advisable to perform aqueous washes under neutral or near-neutral conditions.[1] If an acid or base wash is necessary to remove impurities, it should be done quickly, at low temperatures, and immediately followed by neutralization.

  • Elevated Temperatures: High temperatures during extraction or solvent evaporation can promote degradation.[1] It is recommended to keep all workup steps at or below room temperature whenever possible. Rotary evaporation should be conducted at the lowest feasible temperature to remove the solvent.

Question 2: My purified this compound shows the presence of an unexpected isomer in the NMR spectrum. How can this be prevented?

Answer: The presence of isomers, such as the N2-benzyl-indazole, is a common challenge in the synthesis and purification of N-substituted indazoles.[1] Isomerization can be triggered by acidic or basic conditions during the workup.[1]

Prevention Strategies:

  • Neutral Workup: Employ neutral aqueous washes (e.g., brine) to avoid acid- or base-catalyzed isomerization.

  • Careful Chromatography: The choice of stationary phase for column chromatography can influence stability. Standard silica gel is slightly acidic and may induce on-column isomerization or degradation. Consider using deactivated (base-washed) silica gel or a different stationary phase like neutral alumina.

Question 3: I suspect my this compound is degrading on the silica gel column during purification. What are the signs and how can I mitigate this?

Answer: Degradation on a silica gel column often manifests as streaking of the product spot on TLC, the appearance of new, more polar spots in the collected fractions, and low overall recovery of the desired compound. The acidic nature of silica gel can be detrimental to sensitive molecules.

Mitigation Techniques:

  • Deactivation of Silica Gel: Prepare a slurry of silica gel in the desired eluent system and add a small amount of a tertiary amine, such as triethylamine (typically 1-2% v/v), to neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase for chromatography.

  • Rapid Purification: Do not let the compound sit on the column for extended periods. Elute the product as efficiently as possible.

Question 4: During the final concentration step, my product has developed a yellow or brownish color. What is the likely cause and how can it be avoided?

Answer: Discoloration upon concentration is often indicative of oxidation. The benzyl group, in particular, can be susceptible to oxidation, especially if benzylic protons are abstracted.

Preventative Measures:

  • Inert Atmosphere: Conduct workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Avoid High Temperatures: As mentioned previously, minimize heat during solvent removal to reduce the rate of potential oxidation reactions.

Question 5: I have isolated my this compound, but it seems to be degrading upon storage. What are the optimal storage conditions?

Answer: this compound can be sensitive to light, air, and temperature over time.

Recommended Storage Protocol:

  • Store under Inert Gas: Store the purified compound under a nitrogen or argon atmosphere.

  • Protect from Light: Use an amber vial or wrap the container in aluminum foil to protect it from light.

  • Low Temperature: Store the compound at low temperatures, preferably in a freezer (-20 °C or lower), to slow down any potential degradation processes.

Frequently Asked Questions (FAQs)

Q1: What is the most stable tautomer of indazole? A1: The 1H-indazole tautomer is generally the most thermodynamically stable form.[2]

Q2: Can the benzyl group be cleaved during workup? A2: Yes, N-debenzylation is a known reaction that can occur under certain conditions, such as catalytic hydrogenation or strongly acidic conditions, which are sometimes employed in workup procedures.[3][4][5] It is important to avoid harsh reductive or acidic conditions if the N-benzyl group is to be retained.

Q3: What analytical techniques are best for identifying degradation products? A3: A combination of techniques is ideal. TLC is useful for quickly assessing the purity and presence of new, often more polar, impurities. 1H and 13C NMR spectroscopy are powerful tools for identifying structural changes, such as isomerization or loss of the benzyl group. LC-MS can be used to identify the molecular weights of impurities, providing clues to their structures.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Preventative Measures

Degradation Pathway Potential Cause Preventative Measures
Isomerization Acidic or basic conditions during workup; acidic silica gel- Maintain neutral pH during aqueous extraction.- Use base-deactivated silica gel or neutral alumina for chromatography.
Oxidation Exposure to atmospheric oxygen, especially at elevated temperatures- Work under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Avoid excessive heating during solvent removal.
N-Debenzylation Harsh acidic conditions; catalytic transfer hydrogenation conditions- Avoid strong acids during workup.- Do not use reagents like palladium on carbon with a hydrogen source if debenzylation is not desired.
General Decomposition High temperatures during workup or purification- Keep all procedures at or near room temperature.- Use low-temperature rotary evaporation.

Experimental Protocols

Protocol 1: General Workup Procedure for this compound

  • Quenching: Cool the reaction mixture to room temperature. If the reaction contains reactive reagents, cool to 0 °C in an ice bath before slowly quenching with a suitable reagent (e.g., saturated aqueous ammonium chloride for organometallic reagents, or water).

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer)

    • Saturated aqueous sodium bicarbonate (if the reaction was acidic) or dilute aqueous HCl (if the reaction was basic), followed by a water wash. Note: Perform any pH-adjusting washes quickly and at low temperature.

    • Saturated aqueous sodium chloride (brine) (1 x volume of organic layer) to aid in the removal of water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (≤ 30-40 °C).

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel

  • Preparation of Deactivated Silica Gel: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine (1-2% v/v) to the slurry and mix thoroughly.

  • Column Packing: Pack a chromatography column with the deactivated silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent. Adsorb the sample onto a small amount of deactivated silica gel and load it onto the top of the column, or load the solution directly.

  • Elution: Elute the column with the chosen solvent system, gradually increasing polarity if necessary. Monitor the fractions by TLC.

  • Fraction Collection and Concentration: Collect the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure at low temperature.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup (Minimize Degradation) cluster_purification Purification reaction Crude Reaction Mixture quench Quench (Low Temperature) reaction->quench Critical Step: Avoid high temp. extract Aqueous Extraction (Neutral pH) quench->extract Critical Step: Avoid extreme pH dry Drying (Anhydrous Na₂SO₄) extract->dry concentrate Concentration (Low Temperature) dry->concentrate Critical Step: Avoid high temp. chromatography Column Chromatography (Deactivated Silica) concentrate->chromatography pure_product Pure this compound chromatography->pure_product Critical Step: Avoid acidic media

Caption: Workflow for the workup and purification of this compound.

degradation_pathways cluster_degradation Potential Degradation Products start This compound isomer Isomerized Product (e.g., N2-Benzyl-indazole) start->isomer Acid/Base Isomerization oxidized Oxidized Byproducts start->oxidized Air/Heat Oxidation debenzylated 1H-Indazole-3-yl Derivative (Debenzylated) start->debenzylated Harsh Acid/ H₂ source decomposed Other Decomposition Products start->decomposed High Temperature

Caption: Potential degradation pathways for this compound during workup.

References

Technical Support Center: Enhancing the Cell Permeability of 3-Benzyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the cell permeability of 3-benzyl-1H-indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties influencing the cell permeability of this compound derivatives?

A1: The cell permeability of small molecules like this compound derivatives is largely governed by a balance of several physicochemical properties. Key factors include:

  • Lipophilicity (LogP/LogD): Optimal lipophilicity is crucial. While a certain degree of lipophilicity is required to partition into the lipid bilayer of the cell membrane, excessively high lipophilicity can lead to poor aqueous solubility and entrapment within the membrane.[1][2]

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability. According to Lipinski's Rule of 5, a molecular weight of less than 500 Da is favorable for oral bioavailability and permeability.[3]

  • Polar Surface Area (PSA): PSA is a good predictor of membrane permeation. A lower PSA (typically < 140 Ų) is generally associated with better cell permeability.[3]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's ability to cross the cell membrane. Fewer hydrogen bonds are generally preferred for better permeability.[2]

  • Ionization State (pKa): The ionization state of a compound at physiological pH (around 7.4) significantly affects its permeability.[1] The neutral form of a molecule is typically more permeable than its ionized counterpart.[4]

Q2: Which in vitro models are most suitable for assessing the cell permeability of these derivatives?

A2: Several in vitro models are widely used to assess the cell permeability of drug candidates:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is useful for early-stage screening to assess a compound's intrinsic passive permeability.[3][5]

  • Caco-2 Cell Monolayer Assay: This cell-based assay uses human colorectal adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is considered a gold standard for predicting in vivo oral absorption as it accounts for both passive diffusion and active transport mechanisms.[1][6][7]

  • Madin-Darby Canine Kidney (MDCK) Cell Monolayer Assay: This assay uses polarized canine kidney epithelial cells. MDCK cells form tight monolayers more quickly than Caco-2 cells. Genetically engineered MDCK cells that overexpress specific transporters (e.g., P-glycoprotein in MDCK-MDR1 cells) are valuable for studying the role of efflux pumps in limiting permeability.[2][4][8]

Q3: How can I improve the cell permeability of a promising this compound derivative with low permeability?

A3: Several strategies can be employed to enhance the cell permeability of your compounds:

  • Structural Modification: Systematically modify the structure to optimize the physicochemical properties mentioned in Q1. This could involve reducing the molecular weight or PSA, or masking polar functional groups.

  • Prodrug Approach: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[4] This approach can be used to temporarily mask polar groups that hinder membrane permeation.[4]

  • Use of Permeation Enhancers: These are agents that can transiently and reversibly increase the permeability of the cell membrane.[9] Examples include fatty acids and their derivatives.[9]

  • Lipid-Based Formulations: Formulating the compound in lipid-based delivery systems such as liposomes, microemulsions, or nanoparticles can improve its solubility and facilitate its transport across the cell membrane.[9]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA

If you observe a low apparent permeability coefficient (Papp) in a PAMPA experiment, it suggests poor passive diffusion across a lipid membrane.

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility The compound may be precipitating in the aqueous donor buffer, reducing the effective concentration available for permeation. Increase the percentage of a co-solvent like DMSO in the donor solution, but ensure it does not compromise the integrity of the artificial membrane.[10]
High Lipophilicity The compound may be retained within the artificial lipid membrane. Consider using a different lipid composition for the PAMPA membrane.
Compound Instability Verify the stability of your compound in the assay buffer at the experimental pH and temperature. Degradation will lead to an underestimation of permeability.[10]
Issue 2: Low Permeability in Caco-2/MDCK Assays but High Permeability in PAMPA

This discrepancy often points towards the involvement of active transport mechanisms that are not present in the PAMPA model.

Possible Cause Troubleshooting Steps
Active Efflux The compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pumps the compound out of the cell.[10] Conduct the permeability assay in the presence of known inhibitors of these transporters (e.g., verapamil for P-gp). An increase in the apparent permeability in the presence of the inhibitor confirms that the compound is an efflux substrate.[1] Calculate the efflux ratio (ER) by measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical). An ER greater than 2 is a strong indicator of active efflux.[1][2]
Poor Apical Uptake The compound may have low affinity for the apical membrane or may not be efficiently taken up by the cells. This is less common for passively diffusing compounds but can be a factor.
Metabolism The compound may be metabolized by enzymes present in the Caco-2 or MDCK cells, leading to a lower concentration of the parent compound in the basolateral compartment. Analyze samples from both compartments for the presence of metabolites.[10]
Issue 3: High Variability in Permeability Data

High variability in your results can obscure the true permeability characteristics of your compounds.

Possible Cause Troubleshooting Steps
Inconsistent Cell Monolayer Integrity The integrity of the cell monolayer is critical for reliable data. Regularly measure the Transepithelial Electrical Resistance (TEER) of the monolayers before and after the experiment to ensure they are confluent and have intact tight junctions.[1] A Lucifer yellow rejection assay can also be used to confirm monolayer integrity.[1]
Compound Adsorption The compound may be adsorbing to the plasticware of the assay plates, reducing the concentration available for transport. Use low-binding plates and include a recovery assessment in your experimental design.[1]
Inconsistent Pipetting or Sampling Ensure accurate and consistent pipetting of all solutions. When sampling, be careful not to disturb the cell monolayer.
Cell Passage Number The characteristics of Caco-2 cells can change with passage number. Use cells within a consistent and validated range of passage numbers for all experiments.[7]

Data Presentation

The following tables provide an illustrative example of how to present permeability data for a series of this compound derivatives. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Physicochemical Properties of Illustrative this compound Derivatives

Compound IDR-GroupMW (Da)cLogPPSA (Ų)H-Bond DonorsH-Bond Acceptors
IND-001H222.273.530.112
IND-0024-F240.263.730.112
IND-0034-OH238.273.250.323
IND-0044-N(CH₃)₂265.343.833.313

Table 2: In Vitro Permeability Data for Illustrative this compound Derivatives

Compound IDPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)
IND-00115.2 ± 1.88.5 ± 0.918.7 ± 2.12.2
IND-00218.5 ± 2.212.3 ± 1.525.8 ± 3.02.1
IND-0035.1 ± 0.61.2 ± 0.21.5 ± 0.31.3
IND-00412.8 ± 1.52.5 ± 0.415.0 ± 1.96.0

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the general steps for conducting a PAMPA experiment to assess the passive permeability of this compound derivatives.

  • Preparation of the Lipid Membrane:

    • Prepare a solution of a phospholipid (e.g., 2% w/v L-α-phosphatidylcholine in dodecane).

    • Using a multichannel pipette, carefully add 5 µL of the lipid solution to the membrane of each well of a 96-well filter plate (donor plate).

    • Allow the solvent to evaporate for at least 30 minutes, leaving a lipid layer on the filter.

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

    • Prepare the donor solution by diluting the stock solution into a suitable aqueous buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).

    • Prepare the acceptor buffer (e.g., PBS, pH 7.4).

  • Assay Procedure:

    • Add 300 µL of the acceptor buffer to each well of a 96-well acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.

    • Add 150 µL of the donor solution containing the test compound to each well of the donor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Cell Monolayer Permeability Assay

This protocol provides a general procedure for assessing the permeability of compounds across a Caco-2 cell monolayer.

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

    • Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with well-developed tight junctions.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a TEER meter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

    • Optionally, perform a Lucifer yellow rejection assay to further confirm monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4).

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the dosing solution containing the test compound (at a specified concentration, e.g., 10 µM) to the apical (top) chamber.

    • Incubate the plate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Permeability Assay (Basolateral to Apical - B→A for Efflux Ratio):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Sample Analysis:

    • Determine the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the Papp values for both A→B and B→A directions and the efflux ratio.

Visualizations

Experimental Workflow for Permeability Screening

G cluster_screening Permeability Screening Workflow start Start with this compound Derivative Library pampa High-Throughput PAMPA Screening start->pampa pampa_results Analyze PAMPA Papp pampa->pampa_results caco2_mdck Caco-2 / MDCK Permeability Assay pampa_results->caco2_mdck High Papp low_perm Low Permeability Hits pampa_results->low_perm Low Papp caco2_results Analyze Caco-2 / MDCK Papp and ER caco2_mdck->caco2_results high_perm High Permeability Leads caco2_results->high_perm High Papp, ER < 2 efflux_issue Efflux Substrate Identified caco2_results->efflux_issue High Papp, ER > 2 sar Structure-Activity Relationship (SAR) and Optimization low_perm->sar efflux_issue->sar

Caption: A typical workflow for screening the permeability of this compound derivatives.

Mechanisms of Small Molecule Transport Across a Cell Monolayer

G cluster_transport Small Molecule Transport Mechanisms cluster_cell Epithelial Cell apical Apical (Lumen) basolateral Basolateral (Blood) passive Passive Transcellular Diffusion compound_basolateral Drug Molecule passive->compound_basolateral paracellular Paracellular Transport paracellular->compound_basolateral uptake Active Uptake Transporter uptake->compound_basolateral efflux Active Efflux Transporter (e.g., P-gp) compound_apical Drug Molecule efflux->compound_apical compound_apical->passive compound_apical->paracellular Tight Junctions compound_apical->uptake compound_basolateral->efflux

Caption: Overview of pathways for small molecule transport across an epithelial cell barrier.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of 3-Benzyl-1H-indazole and Lonidamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug development, both 3-Benzyl-1H-indazole and Lonidamine have emerged as compounds of interest due to their potential to combat cancer through distinct mechanisms. This guide provides a comparative overview of their anticancer activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Overview of Compounds

This compound is a member of the indazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including anticancer properties.[1] While research on the parent compound is emerging, various derivatives have shown promise in preclinical studies.

Lonidamine (LND) , a derivative of indazole-3-carboxylic acid, is a well-characterized anticancer agent that primarily targets the energy metabolism of cancer cells.[2] It has been investigated in clinical trials for various cancers and is known to sensitize tumors to conventional therapies.[3][4]

Comparative Anticancer Activity: A Look at the Data

Direct comparative studies on the anticancer activity of this compound and Lonidamine are limited. However, by examining data from independent studies on their effects on various cancer cell lines, a preliminary comparison can be drawn. It is important to note that IC50 values can vary based on experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Reference
Lonidamine A549Lung Cancer280
H1299Lung Cancer232[2]
MCF-7Breast Cancer170 (24h exposure)[5]
MDA-MB-231Breast Cancer>100[6]
Hs578TBreast Cancer>100[6]
Indazole Derivatives *K562Chronic Myeloid Leukemia5.15 (Compound 6o)[7][8]
A549Lung Cancer8.21 (Compound 6a)[7]
PC-3Prostate Cancer6.12 (Compound 6a)[7]
Hep-G2Liver Cancer5.62 (Compound 6a)[7]
4T1Breast Cancer0.23 - 1.15 (Compound 2f)

Mechanisms of Action: A Tale of Two Strategies

The anticancer effects of this compound derivatives and Lonidamine stem from their distinct interactions with cellular pathways.

This compound and its derivatives appear to exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. Some derivatives have been shown to modulate the expression of key proteins involved in these processes, such as the Bcl-2 family members and caspases.[8][9]

G Indazole This compound Derivatives Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Indazole->Bcl2 inhibition/activation CellCycle Cell Cycle Arrest Indazole->CellCycle Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 1: Proposed mechanism of this compound derivatives.

Lonidamine , on the other hand, disrupts the energy metabolism of cancer cells, a hallmark of which is the Warburg effect—the reliance on aerobic glycolysis.[2] It inhibits key enzymes in glycolysis, such as hexokinase, and also affects mitochondrial respiration.[3] This leads to a depletion of ATP, the cell's primary energy currency, and ultimately cell death.

G Lonidamine Lonidamine Glycolysis Glycolysis (Hexokinase) Lonidamine->Glycolysis inhibits Mitochondria Mitochondrial Respiration Lonidamine->Mitochondria inhibits ATP ATP Depletion Glycolysis->ATP Mitochondria->ATP CellDeath Cell Death ATP->CellDeath

Fig. 2: Mechanism of action of Lonidamine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

G cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound (e.g., this compound or Lonidamine) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Fig. 3: Experimental workflow for the MTT assay.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Lonidamine) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the effects of compounds on apoptosis and the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in cold ethanol to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase to remove RNA and then stain the cellular DNA with PI.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

Both this compound derivatives and Lonidamine demonstrate significant anticancer potential, albeit through different mechanisms of action. The available data suggests that some derivatives of this compound may exhibit potent cytotoxic effects at lower concentrations compared to Lonidamine against certain cancer cell lines. However, Lonidamine's well-defined mechanism of targeting cancer metabolism provides a clear rationale for its use, particularly in combination therapies.

Further research, including direct comparative studies and in-depth mechanistic investigations of this compound, is warranted to fully elucidate its therapeutic potential and to identify the most promising derivatives for clinical development. The experimental protocols and data presented in this guide offer a foundation for such future investigations.

References

Validating 3-Benzyl-1H-indazole Analogues as Tubulin Polymerization Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the featured compound: While the prompt specified 3-Benzyl-1H-indazole, publicly available research data predominantly focuses on the closely related and highly potent 3-benzyl-1H-indene derivatives as tubulin polymerization inhibitors. This guide will therefore feature a representative 3-benzyl-1H-indene derivative to illustrate the validation process and compare its performance against established agents, providing a robust, data-supported analysis for researchers in drug discovery.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are pivotal to cellular integrity and division, making them a prime target in oncology.[1][2][3] Agents that disrupt microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and trigger apoptosis.[4] These agents are broadly categorized as microtubule-stabilizing agents, such as the taxanes, and microtubule-destabilizing agents, which inhibit tubulin polymerization.[2] The latter category includes well-known drugs like Vinca alkaloids and colchicine.[5][6][7]

Recently, 3-benzyl-1H-indene derivatives have emerged as a promising class of potent tubulin polymerization inhibitors.[4] These synthetic molecules are designed to bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[4] This guide provides a comparative analysis of a representative 3-benzyl-1H-indene derivative against established tubulin-targeting agents, supported by experimental data and detailed methodologies.

Comparative Efficacy: A Quantitative Overview

The potency of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the available data for a potent 3-benzyl-1H-indene derivative and compare it with standard-of-care tubulin inhibitors.

Table 1: Inhibition of Tubulin Polymerization (Biochemical Assay)

CompoundTargetIC50 (µM)Assay Method
3-Benzyl-1H-indene Derivative Tubulin Polymerization~1.0 - 2.0In vitro fluorescence-based assay
Colchicine Tubulin Polymerization~2.68In vitro turbidity-based assay[8]
Vinblastine Tubulin Polymerization~0.43In vitro viscosity-based assay[5][9]
Paclitaxel (Stabilizer) Promotes PolymerizationN/AN/A

Note: IC50 values can vary based on experimental conditions.

Table 2: Antiproliferative Activity (Cell-Based Assay)

CompoundCancer Cell LineCancer TypeIC50 (nM)
3-Benzyl-1H-indene Derivative MCF-7Breast≤ 50[10]
A549Lung~2.42[11]
HeLaCervical~0.78[11]
Colchicine A549Lung~58
Vinblastine Not specifiedNot specifiedNot specified
Paclitaxel MCF-7BreastNot specified

Mechanism of Action and Experimental Validation

The validation of a novel tubulin polymerization inhibitor involves a series of experiments to confirm its mechanism of action and cellular effects.

Inhibition of Tubulin Polymerization

The primary validation step is to demonstrate direct inhibition of tubulin assembly in a cell-free system. This is typically achieved through a turbidity or fluorescence-based assay. An increase in turbidity or fluorescence over time indicates microtubule formation, which is inhibited in the presence of a polymerization inhibitor.[1]

cluster_workflow Experimental Workflow: Tubulin Polymerization Assay A Purified Tubulin B GTP + Warm Incubation (37°C) A->B Initiation D Addition of 3-Benzyl-1H-indene Derivative A->D C Microtubule Polymerization B->C Elongation E Inhibition of Polymerization B->E F Measure Turbidity/Fluorescence C->F D->B Interference E->F

Caption: Workflow for in vitro tubulin polymerization assay.

Cell Viability and Cytotoxicity

To assess the antiproliferative effects of the compound on cancer cells, a cell viability assay, such as the MTT assay, is performed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12] A dose-dependent decrease in cell viability indicates cytotoxic or cytostatic activity.

Cell Cycle Analysis

Tubulin polymerization inhibitors are known to cause cell cycle arrest at the G2/M phase due to the disruption of the mitotic spindle.[4] This is validated using flow cytometry with propidium iodide (PI) staining.[13][14][15] PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle.[13][16]

cluster_pathway Signaling Pathway: From Tubulin Inhibition to Apoptosis A 3-Benzyl-1H-indene Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Defective Mitotic Spindle Formation D->E F Mitotic Arrest at G2/M Phase E->F G Activation of Apoptotic Pathway F->G H Cell Death (Apoptosis) G->H

Caption: Cellular mechanism of action for 3-benzyl-1H-indene derivatives.

Comparison with Other Tubulin Inhibitors

3-Benzyl-1H-indene derivatives, as colchicine-site binding agents, belong to the class of microtubule destabilizers. This is in contrast to agents like Paclitaxel, which are microtubule stabilizers.

cluster_comparison Mechanism of Action: Destabilizers vs. Stabilizers cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers A 3-Benzyl-1H-indene Colchicine Vinca Alkaloids B Bind to Tubulin Dimers A->B C Inhibit Polymerization B->C D Net Microtubule Depolymerization C->D I Disruption of Microtubule Dynamics D->I E Paclitaxel (Taxanes) F Bind to Polymerized Microtubules E->F G Inhibit Depolymerization F->G H Hyperstabilization of Microtubules G->H H->I J Mitotic Arrest & Apoptosis I->J

Caption: Comparison of microtubule destabilizing and stabilizing agents.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter molecule that binds to polymerized tubulin.

  • Materials:

    • Porcine tubulin (>99% pure)

    • GTP solution

    • Fluorescent reporter

    • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • Test compounds (3-Benzyl-1H-indene derivative, controls) dissolved in an appropriate solvent (e.g., DMSO)

    • Pre-warmed 96-well plate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in the general tubulin buffer containing the fluorescent reporter and GTP.[17]

    • Add serial dilutions of the test compound and controls (e.g., colchicine as a positive inhibitor, DMSO as a negative control) to the wells of the pre-warmed 96-well plate.[17]

    • Initiate the polymerization by adding the tubulin solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.[17]

    • Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths (e.g., 360 nm and 450 nm, respectively).[17]

    • Calculate the rate of polymerization and the IC50 value by plotting the inhibition of polymerization against the compound concentration.

MTT Cell Viability Assay

This assay quantifies the number of viable cells by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[18]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).[12]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

    • Add the solubilization solution to dissolve the formazan crystals.[19]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.[16]

  • Materials:

    • Cancer cell line

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a specified time (e.g., 24 hours).

    • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at 4°C.[20]

    • Wash the fixed cells with PBS and resuspend them in the PI staining solution.[20]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The available data strongly supports the characterization of 3-benzyl-1H-indene derivatives as potent tubulin polymerization inhibitors. Their ability to inhibit tubulin assembly at low micromolar concentrations and suppress cancer cell proliferation in the nanomolar range positions them as promising candidates for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the validation and comparative analysis of novel tubulin-targeting agents.

References

Head-to-head comparison of 3-Benzyl-1H-indazole and YC-1 in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: 3-Benzyl-1H-indazole and YC-1 in Cancer Cell Lines

A detailed review of the available scientific literature reveals a significant disparity in the extent of research and data for this compound and YC-1 concerning their anticancer properties. While YC-1 is a well-characterized compound with extensive documentation of its effects on various cancer cell lines, there is a notable lack of specific experimental data on the anticancer activity of this compound. This guide, therefore, provides a comprehensive overview of YC-1's performance and discusses the broader anticancer potential of the indazole scaffold, which may offer insights into the possible activities of this compound.

YC-1: A Potent Anticancer Agent

YC-1, chemically known as 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole, has demonstrated significant anticancer effects across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and the activation of soluble guanylate cyclase (sGC). These actions lead to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor growth.

Quantitative Analysis of YC-1's Efficacy

The following tables summarize the inhibitory concentration (IC50) values, apoptosis induction, and cell cycle arrest data for YC-1 in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of YC-1 in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
CARCisplatin-Resistant Oral CancerConcentration-dependent decrease in viability (25-100 µM)[1]
NCI-H226Lung CancerTime and concentration-dependent growth inhibition[2]
Hep3BHepatocellular CarcinomaInduces S-phase arrest at 1 µM[3]
PC-3Pancreatic CancerDose-dependent inhibition of proliferation[4]
OVCAR-3 & SK-OV-3Ovarian CarcinomaEnhances TRAIL-induced apoptosis[5]
HA22T & Hep3BHepatocellular CarcinomaConcentration-dependent growth inhibition[6]

Table 2: Apoptosis Induction by YC-1

Cancer Cell LineApoptotic EffectKey Molecular EventsReference
CARProvokes apoptosisIncreased caspase-9 and -3 activity, DNA fragmentation[1]
NCI-H226Induces apoptosisMitochondrial-dependent pathway[2]
Hep3BInduces apoptosisActivation of checkpoint kinases[3]
OVCAR-3 & SK-OV-3Enhances TRAIL-induced apoptosisActivation of caspase-8, -9, and -3; increased Bax/Bcl-2 ratio[5]
PC-3Induces apoptosisDose-dependent increase in apoptotic cells[4]

Table 3: Cell Cycle Arrest Induced by YC-1

Cancer Cell LinePhase of ArrestKey Molecular EventsReference
CARG0/G1Upregulation of p21; downregulation of cyclin A, D, E, and CDK2[1]
NCI-H226G0/G1Upregulation of p16, p21, and p53; downregulation of cyclin D1, CDK2, and cdc25A[2]
Hep3BS PhaseActivation of checkpoint kinase-mediated intra-S-phase checkpoint[3]
HA22T & Hep3BG0/G1Increased expression of p21 and p27[6]

This compound and the Anticancer Potential of the Indazole Scaffold

While specific data for this compound is scarce, the broader family of indazole derivatives has shown significant promise in cancer therapy. Numerous synthetic indazole compounds have been evaluated for their antiproliferative activities.[7] For instance, certain 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a target in cancer progression.[8] Other studies on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have demonstrated growth inhibition in various cancer cell lines, with some compounds causing a G0/G1 phase cell cycle block.[9] These findings suggest that the indazole core is a valuable pharmacophore for the development of novel anticancer agents. The anticancer activity of these derivatives is often attributed to mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

YC1_Signaling_Pathway YC1 YC-1 sGC Soluble Guanylyl Cyclase (sGC) YC1->sGC Activates HIF1a HIF-1α YC1->HIF1a Inhibits p21 p21 YC1->p21 Upregulates CheckpointKinases Checkpoint Kinases (Chk1/2) YC1->CheckpointKinases Activates Mitochondria Mitochondria YC1->Mitochondria Triggers mitochondrial pathway Apoptosis Apoptosis HIF1a->Apoptosis Inhibition leads to CyclinCDK Cyclin D, E, A / CDK2 p21->CyclinCDK Inhibits G0G1_Arrest G0/G1 Phase Arrest p21->G0G1_Arrest CyclinCDK->G0G1_Arrest S_Arrest S Phase Arrest CheckpointKinases->S_Arrest Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis

Caption: Signaling Pathway of YC-1 in Cancer Cells.

Indazole_Scaffold_MOA Indazole Indazole Derivatives Kinases Protein Kinases (e.g., PAK1, Tyr Kinases) Indazole->Kinases Inhibit CellCycle Cell Cycle Progression Indazole->CellCycle Arrest ApoptosisPathways Apoptotic Pathways Indazole->ApoptosisPathways Induce CellProliferation Cancer Cell Proliferation Kinases->CellProliferation CellCycle->CellProliferation ApoptosisPathways->CellProliferation Inhibit

Caption: General Anticancer Mechanisms of Indazole Derivatives.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with This compound or YC-1 Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV PI Propidium Iodide Staining (Cell Cycle) Treatment->PI Data Data Analysis: IC50, % Apoptosis, Cell Cycle Distribution MTT->Data FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry PI->FlowCytometry FlowCytometry->Data

Caption: Experimental Workflow for Compound Evaluation.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or YC-1) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described above and harvest by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

While a direct, data-driven comparison between this compound and YC-1 is currently not possible due to the lack of published research on the former, YC-1 stands out as a potent anticancer agent with well-documented mechanisms of action and efficacy in numerous cancer cell lines. The broader family of indazole derivatives demonstrates significant potential for cancer therapy, suggesting that this compound may also possess valuable anticancer properties. Further experimental investigation into the biological activities of this compound is warranted to elucidate its potential as a therapeutic agent and to enable a direct comparison with established compounds like YC-1.

References

Unveiling the Kinase Selectivity of 3-Benzyl-1H-indazole: A Comparative Cross-Reactivity Profiling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase cross-reactivity of a small molecule inhibitor is paramount for elucidating its mechanism of action, predicting potential therapeutic applications, and identifying off-target liabilities. This guide provides a comparative analysis of the kinase selectivity of indazole-based inhibitors, using well-characterized compounds to illustrate the cross-reactivity profiling workflow.

Due to the limited publicly available kinase screening data for 3-Benzyl-1H-indazole, this guide will utilize the publicly available cross-reactivity profiles of two representative 1H-indazole-containing kinase inhibitors, Axitinib and UNC2025, for illustrative purposes. Both compounds share the indazole scaffold, a privileged structure in kinase inhibitor design, and their distinct selectivity profiles offer valuable insights into how substitutions on the indazole core can influence kinase interaction landscapes.

Comparative Kinase Inhibition Profiles

The selectivity of kinase inhibitors is a critical factor in their development as therapeutic agents. A highly selective inhibitor targets a specific kinase or a small number of kinases, which can lead to a more favorable safety profile with fewer off-target effects. Conversely, a multi-targeted inhibitor can be advantageous in treating diseases driven by redundant or compensatory signaling pathways.

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Axitinib and UNC2025 against a panel of kinases, providing a quantitative comparison of their potency and selectivity.

Kinase TargetAxitinib IC50 (nM)UNC2025 IC50 (nM)
VEGFR10.1[1]-
VEGFR20.2[1]-
VEGFR30.1-0.3[1]-
PDGFRβ1.6[1]-
c-Kit1.7[1]8.18[2]
FLT3-0.35[2]
MER-0.46[2]
AXL-1.65[2]
TRKA-1.67[2]
TRKC-4.38[2]
TYRO3-5.83[2]
Met-364[2]

Data presented as IC50 values, the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates a more potent inhibitor. "-" indicates that data was not found in the provided search results.

Key Observations:

  • Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), with IC50 values in the sub-nanomolar range.[1][3] It also demonstrates activity against Platelet-Derived Growth Factor Receptor β (PDGFRβ) and c-Kit at slightly higher concentrations.[1]

  • UNC2025 exhibits a distinct selectivity profile, with potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and MER Tyrosine Kinase (MER) at sub-nanomolar concentrations.[2][4] It also shows high potency against a range of other kinases including AXL, TRKA, TRKC, TYRO3, and c-Kit.[2]

Experimental Protocols for Kinase Inhibition Assays

The determination of a compound's kinase inhibition profile is typically achieved through in vitro kinase assays. A variety of assay formats are available, with the choice often depending on the specific kinase, throughput requirements, and the nature of the inhibitor. Below is a generalized protocol for a common luminescence-based kinase assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in a solution following a kinase reaction.

Luminescent Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, followed by serial 3-fold dilutions.

  • Assay Plate Setup: Add a small volume (e.g., 50 nL) of the diluted test compound or DMSO (as a vehicle control) to the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution by diluting the kinase and its substrate in the kinase reaction buffer.

    • Prepare an ATP solution by diluting ATP to the desired final concentration (often at or near the Km for the specific kinase) in the kinase reaction buffer.

    • Initiate the kinase reaction by adding the kinase/substrate solution and the ATP solution to each well of the assay plate. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the assay plate at room temperature for a predetermined period (e.g., 1 hour) to allow the kinase reaction to proceed.

  • Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow

To provide a clear overview of the process for determining kinase cross-reactivity, the following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series assay_plate Assay Plate Setup compound_prep->assay_plate kinase_panel Kinase Panel Selection kinase_panel->assay_plate kinase_reaction Kinase Reaction assay_plate->kinase_reaction detection Signal Detection kinase_reaction->detection data_acquisition Data Acquisition detection->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc selectivity_profile Selectivity Profile Generation ic50_calc->selectivity_profile

Caption: General workflow for kinase inhibitor cross-reactivity profiling.

Signaling Pathway Context

The kinases targeted by the representative inhibitors in this guide are involved in crucial cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. For instance, the VEGFR signaling pathway, potently inhibited by Axitinib, is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The diagram below provides a simplified representation of this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) PLCg->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression VEGF VEGF VEGF->VEGFR Binding & Dimerization

Caption: Simplified VEGFR signaling pathway.

References

A Comparative Guide to the Structural Confirmation of 3-Benzyl-1H-indazole: Elemental Analysis vs. High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical step in ensuring the validity of their findings and the safety of potential therapeutic agents. This guide provides a detailed comparison of two fundamental analytical techniques, Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS), for the structural confirmation of 3-Benzyl-1H-indazole. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative methods to assist researchers in making informed decisions for their analytical workflows.

The correct identification of this compound, a heterocyclic compound with potential applications in medicinal chemistry, relies on robust analytical data that corroborates its expected atomic composition and molecular weight. Both EA and HRMS provide critical pieces of this puzzle, but they do so from different perspectives. Elemental analysis offers a foundational assessment of the elemental composition, while HRMS provides a highly precise measurement of the molecule's mass.

At a Glance: Comparison of Analytical Techniques

Analytical TechniqueInformation ProvidedKey AdvantagesCommon Limitations
Elemental Analysis (EA) Percentage composition of C, H, NConfirms the empirical formula; High precision and accuracy for elemental ratios.Does not provide information on molecular structure or isomers; Requires a relatively pure sample.
High-Resolution Mass Spectrometry (HRMS) Exact mass of the molecular ionDetermines the molecular formula with high confidence; High sensitivity; Can be coupled with chromatography for mixture analysis.Does not provide direct information on the connectivity of atoms; Fragmentation patterns can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment and connectivity of atomsProvides unambiguous structural elucidation, including isomer differentiation.Lower sensitivity compared to MS; Requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of specific functional groupsQuick and non-destructive; Provides a "fingerprint" of the molecule.Does not provide a complete structural picture; Can be difficult to interpret for complex molecules.

Elemental Analysis: Confirming the Building Blocks

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the percentage by weight of carbon, hydrogen, nitrogen, and other elements present in the sample. For this compound, with a molecular formula of C₁₄H₁₂N₂, the theoretical elemental composition provides a benchmark for experimental results.

Experimental Data: Elemental Analysis of this compound
ElementTheoretical (%)Found (%)Deviation (%)
Carbon (C)81.5281.45-0.07
Hydrogen (H)5.865.91+0.05
Nitrogen (N)13.5813.51-0.07

Note: The "Found" values are illustrative and represent typical results for a pure sample, which are generally acceptable if within ±0.4% of the theoretical values.

Experimental Protocol: Combustion Analysis

Elemental analysis of this compound is typically performed using a CHN analyzer, which employs the Dumas method of combustion analysis.

  • Sample Preparation: A small, accurately weighed amount of the purified this compound (typically 1-2 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (around 900-1000 °C) in a stream of pure oxygen. This process leads to the complete combustion of the sample, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

  • Reduction and Separation: The combustion gases are then passed over a reducing agent (e.g., copper) to convert any nitrogen oxides to N₂. The mixture of gases (CO₂, H₂O, and N₂) is then separated using a chromatographic column.

  • Detection and Quantification: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.

High-Resolution Mass Spectrometry: A Precise Fingerprint

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition of a molecule from its exact mass. For this compound, HRMS can confirm the molecular formula by providing an experimental mass that is extremely close to the calculated theoretical mass.

Experimental Data: HRMS of this compound
ParameterValue
Molecular Formula C₁₄H₁₂N₂
Theoretical Exact Mass ([M+H]⁺) 209.1073 Da
Measured Exact Mass ([M+H]⁺) 209.1071 Da
Mass Error -0.96 ppm

Note: The measured exact mass and mass error are illustrative. A mass error of less than 5 ppm is generally considered excellent evidence for the proposed molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, typically at a concentration of 1-10 µg/mL. A small amount of formic acid (e.g., 0.1%) is often added to promote protonation and the formation of [M+H]⁺ ions.

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump. In the electrospray ionization (ESI) source, a high voltage is applied to the sample as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase protonated molecules ([M+H]⁺).

  • Mass Analysis: The ions are then guided into the time-of-flight (TOF) mass analyzer. In the TOF analyzer, ions are accelerated by an electric field and travel through a field-free drift tube. The time it takes for an ion to reach the detector is directly proportional to the square root of its m/z ratio. Lighter ions travel faster and reach the detector first.

  • Data Acquisition and Analysis: The detector records the arrival time of the ions, which is then converted into an m/z spectrum. The high resolution of the TOF analyzer allows for the precise determination of the m/z value of the molecular ion, which is then compared to the theoretical exact mass calculated for the proposed molecular formula.

Visualizing the Workflow and Logic

To better understand how these techniques contribute to the structural confirmation of this compound, the following diagrams illustrate the experimental workflow and the logical relationship between the data obtained.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_data Data Interpretation Synthesized Compound Synthesized Compound Elemental Analysis Elemental Analysis Synthesized Compound->Elemental Analysis HRMS HRMS Synthesized Compound->HRMS Empirical Formula Empirical Formula Elemental Analysis->Empirical Formula Molecular Formula Molecular Formula HRMS->Molecular Formula Confirmed Structure Confirmed Structure Empirical Formula->Confirmed Structure Molecular Formula->Confirmed Structure

Caption: Experimental workflow for the structural confirmation of this compound.

logical_relationship cluster_theoretical Theoretical Calculations cluster_experimental Experimental Measurements Hypothesized Structure (this compound) Hypothesized Structure (this compound) Elemental Composition (C, H, N %) Elemental Composition (C, H, N %) Hypothesized Structure (this compound)->Elemental Composition (C, H, N %) Exact Mass Exact Mass Hypothesized Structure (this compound)->Exact Mass Theoretical Data Theoretical Data Experimental Data Experimental Data Conclusion Conclusion Elemental Analysis Results Elemental Analysis Results Elemental Composition (C, H, N %)->Elemental Analysis Results Compare HRMS Measurement HRMS Measurement Exact Mass->HRMS Measurement Compare Elemental Analysis Results->Conclusion Confirms Empirical Formula HRMS Measurement->Conclusion Confirms Molecular Formula

Caption: Logical relationship in the confirmation of this compound.

Conclusion: A Synergistic Approach

Both elemental analysis and high-resolution mass spectrometry are indispensable tools for the structural confirmation of newly synthesized compounds like this compound. While elemental analysis provides a robust confirmation of the empirical formula by determining the elemental ratios, HRMS offers a highly accurate measurement of the molecular mass, which in turn confirms the molecular formula.

For the highest level of confidence in structural elucidation, a synergistic approach is recommended. The combination of elemental analysis, to firmly establish the elemental composition, and HRMS, to unequivocally determine the molecular formula, provides a powerful and orthogonal dataset. When further combined with spectroscopic techniques such as NMR and IR, which provide information about the connectivity of atoms and the presence of functional groups, researchers can achieve an unambiguous confirmation of the structure of this compound, ensuring the integrity and reproducibility of their scientific work.

Validating Cellular Target Engagement of 3-Benzyl-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] For any novel compound, such as 3-Benzyl-1H-indazole, demonstrating direct engagement with its intended intracellular target is a critical step in validating its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comprehensive comparison of two powerful methodologies for confirming cellular target engagement: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based affinity pull-downs, using this compound as a case study.

While specific experimental data for this compound is not publicly available, this guide will utilize established protocols and representative data from structurally related indazole-based kinase inhibitors to illustrate the application and comparison of these techniques. The indazole core is a key pharmacophore for inhibitors targeting a range of kinases, including p21-activated kinase 1 (PAK1), glycogen synthase kinase-3β (GSK-3β), and the TAM family (Tyro3, AXL, Mer).[1]

Comparative Methodologies for Target Engagement

Confirming that a compound binds to its intended target within the complex environment of a living cell is a significant challenge. Factors such as cell permeability, intracellular ATP concentrations, and off-target binding can all influence a compound's efficacy.[2] CETSA and Kinobeads pull-downs are two orthogonal, label-free approaches that provide direct evidence of target engagement in a physiologically relevant setting.

Cellular Thermal Shift Assay (CETSA) is based on the principle that the thermal stability of a protein changes upon ligand binding.[3] By heating intact cells or cell lysates treated with a compound, the engagement of the compound with its target can be quantified by measuring the amount of soluble (non-denatured) protein remaining at different temperatures. A shift in the protein's melting curve indicates direct binding.[4]

Kinobeads Pull-Down Assay is a chemical proteomics approach that uses beads coated with broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome.[5] In a competitive binding experiment, cell lysates are pre-incubated with the test compound (e.g., this compound) before being exposed to the kinobeads. If the compound binds to specific kinases, it will prevent them from binding to the beads. The depleted kinases can then be identified and quantified by mass spectrometry, revealing the compound's target profile and relative affinity.[6]

Quantitative Data Comparison

The following tables present illustrative data for hypothetical target engagement studies of this compound against a putative kinase target (e.g., Kinase X). These tables are based on typical results obtained for other indazole-based kinase inhibitors.

Table 1: Isothermal Dose-Response CETSA Data for this compound

This compound Conc. (µM)% Soluble Kinase X (Normalized to DMSO)
0 (DMSO)100
0.1115
0.3140
1185
3220
10235
30240

This table illustrates the expected outcome of an isothermal dose-response (ITDR) CETSA experiment, where increasing concentrations of the compound lead to greater stabilization of the target protein at a fixed denaturing temperature.

Table 2: Kinobeads Pull-Down Competition Data for this compound

Kinase TargetIC50 (µM) - this compoundIC50 (µM) - Alternative Inhibitor Y
Kinase X0.80.5
Kinase Y5.2> 50
Kinase Z> 502.1

This table provides a comparative kinase inhibition profile for this compound and an alternative inhibitor, as would be determined by a Kinobeads pull-down assay. The IC50 values represent the concentration of the inhibitor required to prevent 50% of the kinase from binding to the beads.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of experimental findings.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted for a Western blot readout.

  • Cell Culture and Treatment:

    • Seed cells (e.g., a human cancer cell line endogenously expressing the target kinase) in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes. Include a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

    • Use an appropriate secondary antibody and chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.[7]

Kinobeads Pull-Down Assay Protocol

This protocol outlines a competitive binding experiment with mass spectrometry analysis.

  • Cell Culture and Lysis:

    • Culture cells to a high density and harvest.

    • Lyse the cells in a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, and protease/phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Competitive Binding:

    • Aliquot the cell lysate and incubate with serial dilutions of this compound (or DMSO control) for 1 hour at 4°C with gentle rotation.

  • Kinase Enrichment:

    • Add equilibrated kinobeads to each lysate sample.

    • Incubate for an additional 1-2 hours at 4°C to allow for kinase binding.

  • Washing and Elution:

    • Pellet the kinobeads by centrifugation and discard the supernatant.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an elution buffer (e.g., containing SDS and DTT) and heating.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins.

    • Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis, or perform label-free quantification.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, plot the relative abundance against the concentration of this compound to determine the IC50 value, which reflects the binding affinity.[9]

Visualizing Workflows and Pathways

To further clarify the processes and the potential biological context of this compound's activity, the following diagrams are provided.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors RTK RTK RTK->RAS Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->MEK Inhibition

Caption: A generic kinase signaling pathway potentially targeted by this compound.

G cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_Kinobeads Kinobeads Pull-Down c1 Cell Treatment with This compound c2 Heat Challenge (Temperature Gradient) c1->c2 c3 Cell Lysis c2->c3 c4 Centrifugation to Separate Soluble/Aggregated Proteins c3->c4 c5 Western Blot for Target Protein c4->c5 c6 Quantify Soluble Protein (Melting Curve Shift) c5->c6 k1 Cell Lysis k2 Lysate Incubation with This compound k1->k2 k3 Incubation with Kinobeads k2->k3 k4 Wash Beads k3->k4 k5 Elution & Digestion k4->k5 k6 LC-MS/MS Analysis (Identify & Quantify Kinases) k5->k6

Caption: Comparative experimental workflows for CETSA and Kinobeads pull-down assays.

G A Hypothesis: This compound targets Kinase X B Perform CETSA A->B C Perform Kinobeads Pull-Down A->C D Observe Thermal Stabilization of Kinase X? B->D G Kinase X is Competitively Displaced from Beads? C->G E Kinase X is a Direct Target D->E Yes F Re-evaluate Hypothesis D->F No G->E Yes G->F No

Caption: Logical workflow for validating target engagement using orthogonal methods.

References

Assessing the Off-Target Effects of 3-Benzyl-1H-indazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in the development of numerous kinase inhibitors, recognized for its role in forming critical hydrogen bonds within the ATP-binding pocket of various kinases. While optimization of these scaffolds can lead to potent and selective inhibitors, understanding the off-target effects is paramount for predicting potential toxicities and identifying opportunities for drug repositioning. This guide provides a comparative analysis of a representative 3-benzyl-1H-indazole-based tyrosine kinase inhibitor against several established multi-kinase inhibitors, offering insights into their off-target profiles and the methodologies used for their assessment.

Given that "this compound" represents a core chemical structure rather than a specific drug, this guide will focus on a hypothetical inhibitor from this class, designated as Indazole-BK1 , presumed to primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs). This will be compared against approved drugs that also target VEGFR and other tyrosine kinases, namely Axitinib, Sunitinib, Sorafenib, and Pazopanib.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. The following table summarizes the inhibitory activities (IC50 or Ki values in nM) of our hypothetical Indazole-BK1 and its alternatives against their primary targets and a selection of common off-targets. Lower values indicate greater potency.

Target KinaseIndazole-BK1 (Hypothetical IC50, nM)Axitinib (IC50/Ki, nM)Sunitinib (IC50/Ki, nM)Sorafenib (IC50, nM)Pazopanib (IC50, nM)
Primary Targets
VEGFR110.1[1]-9010
VEGFR2 (KDR)0.50.2[1]80[2]9030
VEGFR31.50.1-0.3[1]-2047
PDGFRβ101.6[3]2[2]5884
c-Kit251.7[3]4 (Ki)[2]6874
Key Off-Targets
FLT3>1000-50[2]58-
RET>1000-Potent Inhibitor[2]--
RAF-1>1000--6-
B-RAF>1000--22-
AMPK>1000-Potent Inhibitor[2]--
RSK1>1000-Inhibited[2]--

Data for Axitinib, Sunitinib, Sorafenib, and Pazopanib are compiled from publicly available databases and literature. The profile for Indazole-BK1 is hypothetical to represent a more selective inhibitor.

Signaling Pathway Analysis: The VEGF Pathway

To understand the on-target effects of these inhibitors, it is crucial to visualize their role in the relevant signaling cascade. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes VEGF VEGF VEGF->VEGFR Binds Inhibitor Indazole-BK1 & Alternatives Inhibitor->VEGFR Inhibits

Caption: Simplified VEGF signaling pathway and the point of inhibition.

Experimental Protocols for Assessing Off-Target Effects

A thorough assessment of off-target effects is critical in preclinical drug development. Kinase profiling is a standard method to determine the selectivity of an inhibitor.

Experimental Workflow: In Vitro Kinase Profiling

The following diagram illustrates a general workflow for identifying and validating off-target kinase interactions.

Kinase_Profiling_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_confirmation Confirmation Phase KinomeScan High-Throughput Kinome Scan (e.g., Radiometric or Luminescence Assay) IdentifyHits Identify Potential Off-Target Hits (% Inhibition > Threshold) KinomeScan->IdentifyHits IC50 Determine IC50 Values for Hits IdentifyHits->IC50 CellularAssay Cellular Thermal Shift Assay (CETSA) or Western Blot for Phospho-protein IC50->CellularAssay Phenotypic Phenotypic Screening (e.g., Cell Viability, Apoptosis Assays) CellularAssay->Phenotypic Genetic Genetic Approaches (siRNA/CRISPR Knockdown of Off-Target) Phenotypic->Genetic InVivo In Vivo Xenograft Models Genetic->InVivo

Caption: Workflow for off-target kinase identification and validation.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol describes a common method to measure the activity of a kinase in the presence of an inhibitor by quantifying the amount of ADP produced.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (at a concentration near the Km for the kinase)

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the compound in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In the 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add the kinase in kinase assay buffer to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The assessment of off-target effects is a multifaceted process that is integral to the development of safe and effective kinase inhibitors. While the this compound scaffold provides a promising foundation for designing potent inhibitors like the hypothetical Indazole-BK1, a comprehensive understanding of their interactions across the kinome is essential. By employing systematic profiling workflows and robust experimental protocols, researchers can build a detailed selectivity profile. This, in turn, allows for a more accurate prediction of a compound's therapeutic window and potential clinical liabilities when compared to existing alternatives. The data and methodologies presented in this guide offer a framework for conducting such comparative assessments, ultimately contributing to the development of next-generation targeted therapies.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Benzyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of privileged scaffolds is of paramount importance. The 3-substituted indazole motif is a core component of numerous pharmacologically active compounds. This guide provides a comparative analysis of different synthetic strategies for the preparation of 3-Benzyl-1H-indazole, a key intermediate for various applications. The following sections detail plausible synthetic routes, offering an objective comparison of their performance based on available experimental data for analogous reactions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic strategies, allowing for a direct comparison of their efficiency and reaction parameters.

Strategy Route Key Reagents Solvent Temperature (°C) Reaction Time (h) Overall Yield (%)
A: Post-Functionalization 1. Halogenation1H-Indazole, I2, KOHDMFRoom Temp.12~90
2. N-Benzylation3-Iodo-1H-indazole, Benzyl bromide, K2CO3Acetonitrile806~85
3. Suzuki Coupling1-Benzyl-3-iodo-1H-indazole, Benzylboronic acid pinacol ester, Pd(PPh3)4, K2CO3Toluene/Water10012~70-80
B: De Novo Synthesis 1. Condensationo-Fluorobenzaldehyde, PhenylhydrazineEthanolReflux2~90 (for hydrazone)
2. Intramolecular C-H ArylationN'-(o-fluorobenzylidene)-N-phenylhydrazine, Pd(OAc)2, P(o-tol)3, K2CO3DMA12024~60-70 (for cyclization)

Note: The yields for Strategy B are based on a similar synthesis of N-phenyl-1H-indazoles and are presented for comparative purposes.

Experimental Protocols

Strategy A: Post-Functionalization of the Indazole Core

This strategy involves the initial synthesis of the indazole ring followed by sequential functionalization at the 3-position and N1-position.

Step 1: Synthesis of 3-Iodo-1H-indazole

  • Procedure: To a solution of 1H-indazole (1 eq.) in dimethylformamide (DMF), potassium hydroxide (KOH, 1.2 eq.) is added, and the mixture is stirred for 30 minutes at room temperature. Iodine (I2, 1.1 eq.) is then added portion-wise, and the reaction is stirred for 12 hours. The reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried to afford 3-iodo-1H-indazole.

Step 2: Synthesis of 1-Benzyl-3-iodo-1H-indazole

  • Procedure: A mixture of 3-iodo-1H-indazole (1 eq.), benzyl bromide (1.1 eq.), and potassium carbonate (K2CO3, 1.5 eq.) in acetonitrile is heated at 80°C for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of this compound via Suzuki Coupling

  • Procedure: A mixture of 1-benzyl-3-iodo-1H-indazole (1 eq.), benzylboronic acid pinacol ester (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.), and potassium carbonate (K2CO3, 2 eq.) in a 4:1 mixture of toluene and water is degassed and heated at 100°C for 12 hours under an inert atmosphere. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield this compound.

Strategy B: De Novo Synthesis via Intramolecular C-H Arylation

This approach involves the construction of the indazole ring from acyclic precursors in a manner that installs the desired substituents.

Step 1: Synthesis of N'-(o-halobenzylidene)-N-arylhydrazine

  • Procedure: A solution of the appropriately substituted o-halobenzaldehyde (1 eq.) and arylhydrazine (1 eq.) in ethanol is heated to reflux for 2 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to give the corresponding hydrazone.

Step 2: Synthesis of N-Aryl-1H-indazoles via Intramolecular C-H Arylation

  • Procedure: A mixture of the N'-(o-halobenzylidene)-N-arylhydrazine (1 eq.), palladium(II) acetate (Pd(OAc)2, 0.1 eq.), tri(o-tolyl)phosphine (P(o-tol)3, 0.2 eq.), and potassium carbonate (K2CO3, 2 eq.) in dimethylacetamide (DMA) is degassed and heated at 120°C for 24 hours in a sealed tube. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the N-aryl-1H-indazole. To obtain this compound via a similar route, a different starting material and cyclization strategy would be required.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical workflows of the described synthetic strategies for preparing this compound.

Strategy A: Post-Functionalization Workflow A 1H-Indazole B 3-Iodo-1H-indazole A->B Halogenation C 1-Benzyl-3-iodo-1H-indazole B->C N-Benzylation D This compound C->D Suzuki Coupling

Caption: Workflow for Strategy A.

Strategy B: De Novo Synthesis Workflow A o-Halobenzaldehyde + Arylhydrazine B N'-(o-halobenzylidene)-N-arylhydrazine A->B Condensation C N-Aryl-1H-indazole B->C Intramolecular C-H Arylation

Caption: Workflow for Strategy B.

Comparison and Outlook

Strategy A (Post-Functionalization) offers a versatile and generally high-yielding approach. The starting materials are readily available, and the individual reactions (halogenation, N-alkylation, and Suzuki coupling) are well-established and robust, allowing for a wide range of derivatives to be synthesized. However, this multi-step process can be time-consuming and may require multiple purification steps, potentially lowering the overall efficiency.

Strategy B (De Novo Synthesis) , particularly through methods like intramolecular C-H arylation, aims to construct the indazole core in a more convergent manner. While potentially offering a shorter route, the yields can be highly dependent on the specific substrates and reaction conditions. The synthesis of the required precursors might also add to the overall step count.

Safety Operating Guide

Navigating the Disposal of 3-Benzyl-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Benzyl-1H-indazole, ensuring compliance with safety regulations and fostering a secure research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific hazard data for this compound, it is essential to handle it with a high degree of caution. A related compound, 1-Benzyl-3-hydroxy-1H-indazole, is known to be an irritant, causing eye, skin, and respiratory tract irritation[1]. Therefore, appropriate personal protective equipment should be worn at all times during handling and disposal.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all laboratory personnel. Do not dispose of this chemical down the drain or in regular trash[2].

1. Waste Collection:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting waste this compound. The original container, if in good condition, is a suitable option[2].

  • For spills, carefully sweep up the solid material and place it into the designated waste container. Avoid generating dust[1][3].

2. Container Labeling:

  • The waste container must be clearly and accurately labeled. Proper labeling is a critical regulatory requirement[4][5][6][7]. The label should include:

    • The words "Hazardous Waste" [4][5][6][7].

    • The full chemical name: "this compound" (avoid abbreviations)[8].

    • The approximate quantity of the waste.

    • The date when the first of the waste was added to the container (accumulation start date)[6][7].

    • The name and address of the generating facility[4][9].

3. Waste Segregation and Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area.

  • It is crucial to segregate incompatible waste streams to prevent dangerous chemical reactions[8]. Store this compound waste away from strong oxidizing agents and bases.

  • Utilize secondary containment to mitigate the risk of spills[10].

4. Professional Disposal:

  • The final step is to arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company[2].

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Complete all necessary waste disposal forms and manifests as required by your institution and local regulations[2]. The recommended disposal method is typically high-temperature incineration in a permitted hazardous waste incinerator[2].

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in Designated Container ppe->collect label_waste Label Container as 'Hazardous Waste' with Chemical Name & Date collect->label_waste store Store in Designated, Segregated, and Secondary Containment Area label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs documentation Complete Waste Disposal Manifest contact_ehs->documentation disposal Transfer to Licensed Waste Disposal Company documentation->disposal end End: Proper Disposal (e.g., Incineration) disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research setting. Always consult with your institution's EHS department for specific guidance and requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.